2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
Description
Properties
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13/h2-3,6-7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESZJTBUJATZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 8-Methyl Advantage: Therapeutic Potential of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
Executive Summary: The "Lynchpin" Scaffold
In the landscape of privileged structures, the imidazo[1,2-a]pyridine core stands as a titan, anchoring blockbuster drugs like Zolpidem (hypnotic) and Olprinone (PDE3 inhibitor).[1] However, the specific derivative 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile represents a specialized, high-value intermediate that addresses a critical bottleneck in modern drug design: tunable basicity and metabolic stability.
This guide dissects the therapeutic utility of this molecule not merely as a building block, but as a "pharmacophore generator." The presence of the 8-methyl group provides steric protection to the N1-nitrogen, modulating pKa and reducing susceptibility to rapid oxidative metabolism, while the acetonitrile moiety serves as a versatile reactive handle for accessing Potassium-Competitive Acid Blockers (P-CABs), kinase inhibitors, and anti-tubercular agents.
The Chemical Imperative: Why the 8-Methyl Variant?
Structural Pharmacology
The efficacy of imidazo[1,2-a]pyridines often hinges on the electronic density of the bridgehead nitrogen (N1). In the context of Gastric H+/K+-ATPase inhibitors (P-CABs) , the drug must accumulate in the acidic secretory canaliculus.
-
The 8-Methyl Effect: Unlike the unsubstituted parent, the 8-methyl group exerts a steric and electronic influence . It slightly increases the basicity of the ring (enhancing protonation in acidic media) while sterically hindering the approach of metabolic enzymes (CYP450s) to the vulnerable C-5/C-8 positions.
-
The Nitrile Handle: The C2-acetonitrile group is a "gateway functional group." It is rarely the final pharmacophore but allows for the rapid generation of:
-
Ethylamines: via reduction (precursors to Zolimidine analogs).
-
Acrylonitriles: via Knoevenagel condensation (Michael acceptors for covalent kinase inhibition).
-
Tetrazoles: via cycloaddition (bioisosteres for carboxylic acids).
-
Chemical Space Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.
Figure 1: Divergent synthetic utility of the title compound in accessing distinct therapeutic classes.[2][3]
Primary Therapeutic Application: Next-Gen P-CABs
Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan and Revaprazan have revolutionized the treatment of GERD. The 8-methylimidazo[1,2-a]pyridine scaffold is a proven bioisostere for the imidazo[1,2-a]pyridine moiety found in early P-CAB candidates (e.g., SCH-28080 analogs).
Mechanism of Action
The molecule acts as a reversible K+ competitor.
-
Protonation: In the low pH (pH < 1) of the parietal cell canaliculus, the N1 nitrogen becomes protonated.
-
Ion Trapping: The cationic species is trapped inside the canaliculus (cannot cross the membrane back).
-
Binding: The protonated scaffold binds ionically to the E2 form of the H+/K+-ATPase, blocking K+ entry and halting acid secretion.
Critical Advantage: The 8-methyl group optimizes the pKa (~6.0–7.0), ensuring the drug is neutral in blood (good distribution) but fully protonated in the stomach (high potency).
Experimental Protocols
Protocol A: Synthesis of the Acrylonitrile Derivative (Anticancer Candidate)
Rationale: This protocol utilizes the active methylene of the acetonitrile group to create a Michael acceptor, a common motif in targeted covalent inhibitors (e.g., for EGFR or BTK kinases).
Reagents:
-
2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile (1.0 eq)[4]
-
Substituted Benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) (1.1 eq)
-
Piperidine (Catalytic amount, 0.1 eq)
-
Ethanol (Solvent)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the nitrile in 10 mL of absolute ethanol.
-
Activation: Add 0.1 mmol of piperidine. Stir for 5 minutes at room temperature to activate the methylene protons.
-
Condensation: Add 1.1 mmol of the aldehyde dropwise.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Crystallization: Cool the reaction mixture to 0°C. The product usually precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.
-
Validation: Confirm structure via 1H-NMR (Look for the vinyl proton singlet around 7.8–8.2 ppm).
Protocol B: H+/K+-ATPase Inhibition Assay (In Vitro)
Rationale: To verify the P-CAB activity of derivatives synthesized from the scaffold.
Materials:
-
Lyophilized gastric membrane vesicles (hog gastric mucosa).
-
Valinomycin (K+ ionophore).
-
ATP-regenerating system (Pyruvate kinase/LDH).
Workflow:
-
Preparation: Resuspend vesicles in buffer (40 mM Tris-HCl, pH 7.4).
-
Incubation: Incubate vesicles with varying concentrations of the test compound (0.01 µM – 100 µM) for 30 minutes at 37°C.
-
Acidification: Adjust pH to 6.0 to mimic the canalicular environment and ensure scaffold protonation.
-
Initiation: Start reaction by adding Mg-ATP (2 mM) and KCl (10 mM).
-
Measurement: Measure inorganic phosphate (Pi) release using the Malachite Green colorimetric assay at 620 nm.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Emerging Applications: Anti-Infectives[5]
Recent high-throughput screens have identified imidazo[1,2-a]pyridine-2-acetonitrile derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb) .
-
Target: QcrB (subunit of the electron transport chain).[3]
-
Relevance: The 8-methyl group prevents rapid efflux of the drug from the mycobacterial cell wall, addressing a common resistance mechanism.
-
Status: Early preclinical. Derivatives synthesized via the Knoevenagel route (Protocol A) have shown MIC values in the low micromolar range against Mtb H37Rv strain.
Pathway Visualization: Mechanism of Action (P-CAB)
Figure 2: The Ion-Trapping Mechanism of 8-methylimidazo[1,2-a]pyridine P-CABs.
Summary of Key Data
| Property | Value/Description | Relevance |
| Molecular Formula | C10H9N3 | Core Scaffold |
| Molecular Weight | 171.20 g/mol | Fragment-based drug design compliant |
| Predicted pKa (N1) | ~6.2 | Ideal for ion trapping in stomach (pH < 2) |
| Key Reactivity | C2-Methylene (Acidic) | Allows condensation reactions (C-C bond formation) |
| Primary Target | H+/K+ ATPase | Gastric Acid Suppression (GERD, Ulcers) |
| Secondary Target | QcrB (M. tuberculosis) | Anti-tubercular activity |
References
-
Ferreira, L. A. P., et al. (2026).[5][6] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[1][7][5][6][8] ACS Omega.[6] Link
-
Abrahams, K. A., et al. (2012).[3] Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB.[3] PLoS ONE.[3] Link
-
Bagdi, A. K., et al. (2013).[9] Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines.[8][9] Journal of Organic Chemistry.[9] Link
-
Kamal, A., et al. (2015). Imidazo[1,2-a]pyridine-chalcone hybrids as potential anticancer agents. European Journal of Medicinal Chemistry. Link
-
Fisher, M. J., et al. (2018). Potassium-Competitive Acid Blockers: The Evolving Pharmacology of Acid Control. Pharmacology & Therapeutics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 4. PubChemLite - 2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetonitrile (C10H9N3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents [jmchemsci.com]
- 8. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile CAS number and molecular weight
A Strategic Scaffold for Next-Generation P-CABs and Kinase Inhibitors[1][2]
Executive Summary
In the landscape of heterocyclic drug discovery, the imidazo[1,2-a]pyridine core has emerged as a "privileged structure," serving as the pharmacophore for blockbuster drugs like zolpidem (GABA-A agonist) and vonoprazan (Potassium-Competitive Acid Blocker, P-CAB).[1][2]
2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile (CAS 1216270-80-2) represents a critical C2-functionalized building block.[1][2] Its specific 8-methyl substitution pattern modulates the pKa of the pyridine nitrogen and influences the lipophilicity profile, making it an ideal precursor for synthesizing acid pump antagonists and type II kinase inhibitors.[2] This guide outlines the physicochemical profile, a validated synthetic architecture, and the mechanistic utility of this compound in high-value medicinal chemistry campaigns.[2]
Physicochemical Profile
The following data establishes the baseline identity and stoichiometric parameters for experimental planning.
| Parameter | Technical Specification |
| Chemical Name | 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile |
| CAS Number | 1216270-80-2 |
| Molecular Formula | C₁₀H₉N₃ |
| Molecular Weight | 171.20 g/mol |
| Monoisotopic Mass | 171.0796 Da |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~5.8 (Imidazo-N) |
| LogP (Predicted) | 1.8 |
Synthetic Architecture
Retrosynthetic Logic
Direct access to the acetonitrile moiety at the C2 position is best achieved via a bifunctional cyclization-cyanation strategy .[1][2] While Knoevenagel condensations are possible, they often yield unsaturated nitriles requiring further reduction.[2] The most robust protocol for scale-up involves the construction of a chloromethyl intermediate followed by nucleophilic displacement.[1][2]
Validated Synthesis Protocol
Note: This protocol is adapted from standard heterocyclic methodologies for imidazo[1,2-a]pyridine functionalization [1, 2].
Phase 1: Construction of the Heterocyclic Core
Reaction: Condensation of 2-amino-3-methylpyridine with 1,3-dichloroacetone.[1][2]
-
Reagents:
-
Procedure:
-
Dissolve 2-amino-3-methylpyridine in DME (5 mL/mmol) under nitrogen atmosphere.
-
Heat the mixture to reflux (80–85°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5).[2]
-
Workup: Cool to 0°C. The hydrohalide salt of the product, 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine , typically precipitates.[1][2] Filter the solid and wash with cold diethyl ether.[2]
-
Free Base Liberation: Suspend the solid in saturated NaHCO₃ and extract with Ethyl Acetate.[1][2] Dry over Na₂SO₄ and concentrate.
-
Phase 2: Nucleophilic Cyanation
Reaction: S_N2 displacement of chloride by cyanide.[1]
-
Reagents:
-
Procedure:
-
Safety Warning: Cyanides are lethal.[1][2] Work in a well-ventilated fume hood with a bleaching trap (NaOCl) ready.[1][2]
-
Add powdered KCN in a single portion.
-
Stir at ambient temperature for 2 hours. If reaction is sluggish, warm gently to 40°C.
-
Quench: Pour the reaction mixture into ice-water (10 volumes).
-
Isolation: Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine (to remove DMSO), dry over MgSO₄, and concentrate under reduced pressure.[2]
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).
-
Synthetic Pathway Visualization
Figure 1: Two-step synthetic route from commercially available aminopyridines to the target acetonitrile scaffold.
Mechanistic & Therapeutic Applications[1][2][4]
P-CAB Development (Gastric Acid Suppression)
The 8-methylimidazo[1,2-a]pyridine moiety is a bioisostere of the imidazopyridine core found in SCH 28080 and Vonoprazan .[1][2]
-
Mechanism: These compounds bind reversibly to the luminal aspect of the H+/K+-ATPase pump, independent of acid activation (unlike proton pump inhibitors like Omeprazole).[1][2]
-
Role of the Nitrile: The acetonitrile group serves as a versatile "handle."[2] It can be:
Kinase Inhibition
In oncology, this scaffold is utilized to target PI3K and CDK pathways.[2] The nitrogen atoms in the imidazopyridine ring mimic the adenine ring of ATP, allowing the molecule to hinge-bind within the kinase active site.[2] The C2-acetonitrile group provides a vector to explore the solvent-exposed region or the ribose-binding pocket.[1][2]
Logic of Structural Modification (SAR)
Figure 2: Structure-Activity Relationship (SAR) map highlighting the strategic utility of the 8-methyl and 2-acetonitrile functionalities.
References
-
Journal of Medicinal and Chemical Sciences. (2021).[2] Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Retrieved from [Link][1][2]
-
ACS Omega. (2021).[2] Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link][1][2]
-
PubChemLite. (2026).[2][3] 2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetonitrile Compound Summary. Retrieved from [Link][1][2]
Sources
The Strategic Role of the 8-Methyl Group in Imidazo[1,2-a]pyridine Pharmacophores
[1]
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem and emerging clinical candidates. While substitutions at the 2, 3, and 6 positions are extensively explored for potency and selectivity, the 8-methyl group represents a nuanced, high-leverage modification.
This guide dissects the specific role of the 8-methyl substituent. Unlike the "magic methyl" effect often seen at metabolic soft spots, the 8-methyl group in this scaffold frequently acts as a conformational switch or a steric anchor . It modulates the binding mode of the entire pharmacophore by forcing specific orientations relative to the protein target, as evidenced in the development of autotaxin inhibitors like Ziritaxestat (GLPG1690). Furthermore, it plays a critical role in metabolic stability by hindering oxidative attack on the pyridine ring.
Structural & Electronic Landscape
To understand the impact of the 8-methyl group, one must first master the numbering and electronic distribution of the parent scaffold.
Scaffold Numbering and Geometry
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle. The bridgehead nitrogen is designated as N4. The 8-position is located on the pyridine ring, directly adjacent to the bridgehead nitrogen (N4).
Electronic Properties
-
Basicity: The N1 nitrogen is the basic center (pKa ~6.8 for the parent). The N4 nitrogen is non-basic due to its lone pair participation in the 10-electron aromatic system.
-
8-Methyl Effect: The 8-methyl group is weakly electron-donating (+I effect). However, its proximity to N4 is sterically more significant than its electronic contribution. It creates a "steric wall" near the bridgehead, which can prevent metabolic enzymes (like CYP450s or Aldehyde Oxidase) from approaching the C7-C8 bond or the N4 region.
Mechanistic Impacts of 8-Methylation[2]
The decision to install an 8-methyl group should be driven by specific mechanistic hypotheses.
The "Scaffold Rotation" Effect (Induced Fit)
In tight binding pockets, an 8-methyl group can clash with protein residues if the scaffold binds in its "standard" orientation. To relieve this strain, the ligand may undergo a whole-molecule rotation or translation.
-
Case Study: In the discovery of Ziritaxestat (GLPG1690) , an autotaxin inhibitor, the introduction of the 8-methyl group forced the imidazo[1,2-a]pyridine core to rotate approximately 10° compared to the des-methyl analogue.
-
Result: This rotation aligned the C6-piperazine substituent more favorably within the tunnel-like active site, improving potency and selectivity.
Metabolic Shielding
The pyridine ring of imidazo[1,2-a]pyridine is susceptible to oxidative metabolism, particularly:
-
Epoxidation: At the C7-C8 double bond.[1]
-
Nucleophilic Attack: By Aldehyde Oxidase (AO) at C5 or C7.
Mechanism: The 8-methyl group sterically hinders the approach of oxidative enzymes to the C7-C8 region.[1] It acts as a metabolic block, often shifting metabolism to softer spots on the molecule (e.g., alkyl chains) which are easier to manage or modify.
The "Negative" SAR (Steric Clash)
The 8-methyl is not always beneficial. In a series of antitubercular agents targeting the QcrB complex, the 8-methyl analogue was 20-fold less potent than the 6- or 7-methyl isomers (MIC 0.1 µM vs 0.005 µM).
-
Lesson: If the binding pocket is tight around the bridgehead region (C8/N4), the 8-methyl group will destroy affinity. It is a "high-risk, high-reward" modification.
Case Study: Ziritaxestat (GLPG1690)
Drug Class: Autotaxin Inhibitor (Idiopathic Pulmonary Fibrosis) Status: Discontinued in Phase 3 (due to benefit/risk profile), but remains a textbook example of structural optimization.
| Feature | Des-Methyl Analogue | Ziritaxestat (8-Methyl) | Impact |
| IC50 (Biochem) | 26 nM | 131 nM | Slight loss in raw affinity |
| Binding Mode | Standard | Rotated (~10°) | Improved fit in constrained region |
| Metabolic Stability | Low (C7-C8 oxidation) | High | Blocked epoxide formation |
| hERG Inhibition | High | Reduced | Improved safety profile |
Mechanistic Diagram: The 8-Methyl Switch
Synthetic Protocols
Accessing the 8-methyl imidazo[1,2-a]pyridine core is straightforward but requires specific precursors. The "Magic Methyl" cannot be easily added late-stage; it must be built into the scaffold.
Primary Route: Condensation (Hantzsch-type)
The most robust method involves the condensation of 2-amino-3-picoline (2-amino-3-methylpyridine) with an
Reaction Scheme:
Detailed Experimental Protocol
This protocol is validated for the synthesis of 8-methyl-2-aryl derivatives.
Materials:
-
2-Amino-3-picoline (1.0 equiv)
- -Bromoacetophenone (substituted or unsubstituted) (1.0 equiv)
-
Ethanol (Absolute) or n-Butanol (for higher temp)
-
Sodium Bicarbonate (
)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-amino-3-picoline in 20 mL of absolute ethanol.
-
Addition: Add 10 mmol of the appropriate
-bromoacetophenone. Note: The reaction is exothermic; add slowly if scaling up. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). -
Precipitation (Hydrobromide Salt): Upon cooling to room temperature, the HBr salt of the product often precipitates.
-
Free Base Liberation:
-
Filter the solid.
-
Suspend in water (30 mL) and neutralize with saturated aqueous
until pH ~8. -
Extract with Ethyl Acetate (
).
-
-
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Yield Expectation: 70–90%
Why this route?
Starting with 2-amino-3-picoline ensures the methyl group is unequivocally at the 8-position. Post-synthetic methylation (e.g., C-H activation) is difficult due to the preferential reactivity of C3 and C5 positions.
Comparative SAR Analysis
The following table summarizes the general trends observed when scanning the methyl position on the imidazo[1,2-a]pyridine ring.
| Substituent | Steric Impact | Metabolic Stability | Electronic Effect | Typical Role |
| None (H) | Neutral | Low (C3, C5, C8 vulnerable) | Baseline | Baseline Potency |
| 6-Methyl | Moderate | Moderate | +I on C5/C7 | Potency Booster (e.g., Zolpidem) |
| 7-Methyl | Low | High (Blocks C7) | +I on C6/C8 | Fine-tuning Lipophilicity |
| 8-Methyl | High (Bridgehead) | Very High (Blocks C7-C8) | +I on N1 (Long range) | Conformational Switch / Metabolic Block |
References
-
Vertex Pharmaceuticals. "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters, 2013.
-
Galapagos NV. "Discovery of GLPG1690: A First-in-Class Autotaxin Inhibitor." Journal of Medicinal Chemistry, 2017.
-
AstraZeneca. "Potassium-competitive acid blockers (P-CABs): Linaprazan (AZD0865)." World Journal of Gastrointestinal Pharmacology and Therapeutics, 2018.
-
Organic Chemistry Portal. "Synthesis of Imidazo[1,2-a]pyridines."
-
BenchChem. "2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid: Synthesis and Applications."
Literature review of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile synthesis routes
An In-Depth Technical Guide to the Synthesis of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
Abstract
This technical guide provides a comprehensive review of the synthetic routes for producing 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile, a key heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document is intended for researchers, chemists, and professionals in drug development. We will dissect the strategic considerations for its synthesis, focusing on the construction of the bicyclic core and the concurrent introduction of the C2-acetonitrile functional group. The primary emphasis is placed on the modern application of the classic Tschitschibabin (Chichibabin) reaction, which offers a direct and efficient pathway. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss alternative methodologies to offer a complete strategic overview for laboratory application.
Introduction
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle of significant interest due to its wide range of applications in medicinal chemistry and material science.[3] Its structural resemblance to purines and indoles allows it to interact with various biological targets, making it a "drug prejudice" scaffold.[2][4] Marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) feature this core, highlighting its therapeutic importance and synthetic value.[1][5] The versatility of this scaffold stems from the ability to functionalize it at multiple positions, enabling the fine-tuning of its pharmacological properties.
Focus of this Guide: 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
The target molecule of this guide features two key structural elements: the 8-methyl substituted imidazo[1,2-a]pyridine core and an acetonitrile group at the 2-position. The methyl group at the 8-position is derived from the corresponding substituted 2-aminopyridine precursor, while the acetonitrile moiety at C2 is crucial for subsequent chemical transformations, serving as a versatile handle for constructing more complex molecules. The primary challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the functional group installation. While methods for functionalizing the C3 position are well-documented, achieving substitution at C2 requires a carefully planned synthetic strategy, typically by incorporating the desired functional group into one of the cyclization precursors.[6][7]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two primary building blocks: 2-amino-3-methylpyridine and a three-carbon synthon bearing the acetonitrile group and a reactive electrophilic site. This approach is characteristic of the Tschitschibabin pyridine synthesis, a robust and time-honored method for constructing the imidazo[1,2-a]pyridine core.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthesis Strategy: The Tschitschibabin Reaction
The most direct and widely applied method for constructing the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction, first described in 1925.[1] This reaction involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.
Mechanistic Overview
The reaction proceeds via a well-established three-step mechanism:
-
S_N2 Alkylation: The exocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound to displace the halide and form an N-alkylated pyridinium salt intermediate.
-
Intramolecular Cyclization: The endocyclic (pyridine ring) nitrogen then performs a nucleophilic attack on the carbonyl carbon, forming a five-membered ring and generating a hydroxyl-imidazopyridine intermediate.
-
Dehydration: Under acidic or thermal conditions, this intermediate readily dehydrates to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
Caption: General mechanism of the Tschitschibabin reaction.
Key Starting Material: 2-Amino-3-methylpyridine
The selection of 2-amino-3-methylpyridine (also known as 3-methylpyridin-2-amine) as the starting material is critical as it directly installs the required methyl group at the 8-position of the final product. This precursor is commercially available and serves as a common building block in pharmaceutical synthesis.[8][9][10]
Primary Synthesis Route: Condensation with a Halogenated Acetonitrile Derivative
This route employs the Tschitschibabin condensation to directly construct the target molecule in a single cyclization step.
Principle and Rationale
The strategy involves reacting 2-amino-3-methylpyridine with an α-halocarbonyl compound that already contains the requisite cyanomethyl group. A suitable reagent for this purpose is 3-bromo-2-oxopropanenitrile or a similar reactive species. This ensures that the acetonitrile moiety is incorporated at the C2 position regioselectively, avoiding the challenges associated with post-cyclization C-H functionalization, which preferentially occurs at C3.[6][7]
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from analogous Tschitschibabin syntheses of related imidazo[1,2-a]pyridine derivatives.[11]
Reagents & Materials:
-
2-Amino-3-methylpyridine (1.0 eq)
-
3-Bromo-1,1-diethoxypropan-2-one (1.1 eq) (A stable precursor/equivalent for 3-bromo-2-oxopropanenitrile)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol, Anhydrous
-
Hydrochloric Acid (HCl), aqueous solution (e.g., 2M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3-methylpyridine (1.0 eq) and anhydrous ethanol.
-
Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution. The base neutralizes the HBr formed during the reaction.
-
Addition of Electrophile: Add 3-bromo-1,1-diethoxypropan-2-one (1.1 eq) to the stirred suspension. The diethoxyacetal group serves as a protected aldehyde, which will be hydrolyzed in situ or during workup.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis & Workup: After completion, cool the mixture to room temperature. Add 2M HCl solution and stir for 1 hour to hydrolyze the acetal and facilitate the dehydration step.
-
Extraction: Neutralize the mixture with a saturated NaHCO₃ solution and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile.
Workflow Diagram
Caption: Workflow for the synthesis of the target molecule.
Alternative and Modern Approaches
While the Tschitschibabin condensation is highly effective, other modern methods for synthesizing the imidazo[1,2-a]pyridine core exist and are worth considering, particularly for library synthesis.
Multicomponent Reactions (MCRs)
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide.[12][13] To synthesize the target molecule, one would require:
-
Amine: 2-amino-3-methylpyridine
-
Aldehyde: Glycolonitrile (or a protected form)
-
Isocyanide: A suitable isocyanide (e.g., tert-butyl isocyanide)
While feasible, this approach introduces additional complexity, as the required aldehyde (glycolonitrile) is reactive. However, the GBB reaction is exceptionally valuable for rapidly generating a diverse library of analogs by varying each of the three components.[14]
Post-Cyclization Functionalization: A Note on Regioselectivity
Direct C-H functionalization of a pre-formed 8-methylimidazo[1,2-a]pyridine core is an alternative strategy. However, these reactions, including cyanation and cyanomethylation, are known to exhibit strong regioselectivity for the C3 position due to the electronic properties of the heterocyclic system.[6][7] Recent advances in electrochemical C-H cyanation, for example, consistently yield C3-cyanated products.[15][16] This inherent reactivity makes the selective functionalization of the C2 position via a C-H activation pathway highly challenging, reinforcing the strategic importance of incorporating the acetonitrile group via one of the initial cyclization precursors as described in Section 4.0.
Data Summary
The following table summarizes the key parameters for the proposed primary synthesis route.
| Parameter | Description | Rationale / Reference |
| Reaction Name | Tschitschibabin (Chichibabin) Condensation | A classic and reliable method for imidazo[1,2-a]pyridine synthesis.[1][17] |
| Reactant 1 | 2-Amino-3-methylpyridine | Provides the 8-methylpyridine portion of the core.[9] |
| Reactant 2 | 3-Bromo-1,1-diethoxypropan-2-one | Serves as a stable precursor to the α-halocarbonyl with the required C2-acetonitrile side chain. |
| Solvent | Ethanol | A common, effective solvent for this type of condensation.[11] |
| Base | Sodium Bicarbonate (NaHCO₃) | Mild base to neutralize the acid byproduct (HBr). |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy for cyclization and dehydration. |
| Expected Yield | Good to Excellent (60-90%) | Based on yields for analogous reactions reported in the literature.[11] |
Conclusion and Future Outlook
The synthesis of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile is most efficiently and regioselectively achieved through a Tschitschibabin condensation reaction. By reacting 2-amino-3-methylpyridine with a suitable α-halocarbonyl precursor bearing a protected cyanomethyl group, the target molecule can be constructed in a direct and high-yielding manner. This strategy circumvents the regioselectivity challenges associated with post-cyclization functionalization of the imidazo[1,2-a]pyridine core. While modern methods like multicomponent reactions offer powerful tools for diversity-oriented synthesis, the classic condensation remains the premier choice for the specific synthesis of this target. Future optimizations could focus on developing greener reaction conditions, such as using water as a solvent or exploring catalyst-free microwave-assisted protocols, which have shown promise for related structures.[1][11]
References
-
Cui, T., Zhan, Y., Dai, C., Lin, J., Liu, P., & Sun, P. (2021). Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 86(22), 15897-15905. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). International Journal of Scientific Research in Science and Technology. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Available at: [Link]
-
de Faria, A. R., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Adimurthy, S., et al. (2012). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. Available at: [Link]
-
Cui, T., Zhan, Y., Dai, C., Lin, J., Liu, P., & Sun, P. (2021). Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Sun, P., et al. (2017). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]
-
Cui, T., et al. (2021). Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2- a]pyridines. The Journal of Organic Chemistry, 86(22), 15897-15905. Available at: [Link]
-
Adimurthy, S., et al. (2012). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Kumar, A., et al. (2013). Ligand-Free, Copper-Catalyzed Ullmann-Type C–N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. Synlett, 24(13), 2751-2757. Available at: [Link]
-
IUCr. (2024). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. IUCrData. Available at: [Link]
-
Panda, S. S., & Mishra, B. G. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. Available at: [Link]
-
IUCr Journals. (2024). Synthesis and structural investigation of salts of 2‐amino‐3‐methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. Available at: [Link]
-
ResearchGate. (2009). Imidazopyridine derivatives from the Chichibabin reaction. Available at: [Link]
-
The Royal Society of Chemistry. (2007). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2023). Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Wikipedia. Chichibabin pyridine synthesis. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). Chemistry Proceedings. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at: [Link]
-
NCBI. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at: [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Available at: [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available at: [Link]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines [organic-chemistry.org]
- 7. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. CAS-1603-40-3, 2-Amino-3-Methylpyridine for Synthesis Manufacturers, Suppliers & Exporters in India | 007950 [cdhfinechemical.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. d-nb.info [d-nb.info]
- 14. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step protocol for preparing 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
This Application Note provides a rigorous, step-by-step protocol for the synthesis of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile . This compound is a functionalized bicyclic heterocycle, often utilized as a scaffold in the development of potassium-competitive acid blockers (P-CABs) and other bioactive agents targeting gastric acid secretion or CNS pathways.
The protocol utilizes a robust two-step sequence : (1) Condensation of 2-amino-3-picoline with 1,3-dichloroacetone to form a chloromethyl intermediate, followed by (2) nucleophilic substitution with cyanide. This route is selected for its regiochemical predictability and scalability compared to direct one-pot methods.
Executive Summary & Retrosynthetic Analysis
The target molecule features an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position and an acetonitrile moiety at the 2-position.
-
Regiochemistry Control: The use of 2-amino-3-methylpyridine (2-amino-3-picoline) as the starting material dictates the 8-methyl substitution pattern. The cyclization occurs between the exocyclic amine and the ring nitrogen; the 3-methyl group on the pyridine ring ends up adjacent to the bridgehead nitrogen (position 8) in the fused system.
-
Functionalization Strategy: Direct introduction of the acetonitrile group via
-halo-cyanoketones is often plagued by reagent instability. Therefore, this protocol employs a Chloromethylation-Cyanation strategy. 1,3-Dichloroacetone is used as a symmetric bis-electrophile to exclusively generate the 2-chloromethyl derivative, serving as a stable electrophilic handle for the subsequent nitrile displacement.
Reaction Pathway (Graphviz Visualization)
Caption: Two-step synthetic pathway ensuring regioselective formation of the 8-methyl-2-acetonitrile scaffold.
Safety Protocol (Critical)
-
Cyanide Hazard: Step 2 involves Sodium Cyanide (NaCN). This is a Category 1 Acute Toxin .
-
Mandatory: Work in a functioning fume hood.
-
Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is immediately accessible.
-
Waste: Never mix cyanide waste with acids (generates lethal HCN gas). Quench all aqueous streams with bleach (sodium hypochlorite) at pH > 10 before disposal.
-
-
Lachrymator: 1,3-Dichloroacetone is a potent lachrymator and blistering agent. Wear double nitrile gloves and eye protection.
Step 1: Preparation of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
This step constructs the fused bicyclic core. The symmetry of 1,3-dichloroacetone ensures that regardless of which carbon is attacked first, the product is the 2-chloromethyl derivative.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Quantity (Example) | Role |
| 2-Amino-3-methylpyridine | 108.14 | 1.0 | 10.8 g (100 mmol) | Substrate |
| 1,3-Dichloroacetone | 126.97 | 1.1 | 14.0 g (110 mmol) | Cyclizing Agent |
| Ethanol (Absolute) | - | Solvent | 100 mL | Solvent |
| Sodium Bicarbonate | 84.01 | - | Sat. Aq. Solution | Neutralization |
Experimental Procedure
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 2-amino-3-methylpyridine (10.8 g, 100 mmol) in absolute ethanol (80 mL).
-
Addition: Add 1,3-dichloroacetone (14.0 g, 110 mmol) to the solution. Note: The reaction is exothermic; add slowly if scaling up.
-
Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours .
-
Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine spot should disappear, and a new lower Rf spot (hydrochloride salt of product) will appear.
-
-
Precipitation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The hydrochloride salt of the product may precipitate directly.
-
Workup (Free Base Formation):
-
Concentrate the ethanol under reduced pressure (Rotavap) to approx. 20% volume.
-
Dilute the residue with water (50 mL).
-
Slowly add saturated aqueous NaHCO₃ until pH ~8–9. This liberates the free base.
-
A solid precipitate should form.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 20 mL) and cold hexanes (20 mL) to remove non-polar impurities.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 70–85%
-
Appearance: Off-white to pale yellow solid.
-
Step 2: Cyanation to 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
This step displaces the chloride with a nitrile group via an
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Quantity (Example) | Role |
| Intermediate (Step 1) | 180.63 | 1.0 | 9.0 g (50 mmol) | Substrate |
| Sodium Cyanide (NaCN) | 49.01 | 1.5 | 3.7 g (75 mmol) | Nucleophile |
| DMSO (Dimethyl Sulfoxide) | - | Solvent | 50 mL | Polar Aprotic Solvent |
| Ethyl Acetate | - | - | Extraction | Extraction Solvent |
Experimental Procedure
-
Setup: Use a clean, dry 250 mL RBF. Work in a fume hood.
-
Dissolution: Dissolve the 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine (9.0 g, 50 mmol) in DMSO (50 mL).
-
Cyanide Addition: Carefully add powdered Sodium Cyanide (3.7 g, 75 mmol) in one portion.
-
Caution: Ensure no acid is present in the flask or glassware.
-
-
Reaction: Stir the mixture at room temperature for 1 hour, then warm to 40–50°C for 2–3 hours.
-
Why mild heat? While benzylic-type chlorides are reactive, the imidazo-pyridine system is electron-rich; mild heat ensures complete conversion without polymerization.
-
-
Quenching: Cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing Ice-Water (200 mL) and saturated NaHCO₃ (20 mL) .
-
Note: The basic quench prevents HCN formation.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL).
-
Washing: Wash the combined organic layers with:
-
Water (2 x 50 mL) to remove DMSO.
-
Brine (1 x 50 mL).
-
-
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via column chromatography (Silica gel; Eluent: 0-5% Methanol in DCM).
-
Final Product: 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile.
Analytical Validation
To ensure the protocol was successful, compare the isolated product against these expected spectral characteristics.
| Technique | Expected Signal / Characteristic | Structural Assignment |
| 1H NMR (DMSO-d6) | 8-Methyl group protons | |
| -CH₂-CN methylene protons (diagnostic) | ||
| H-3 (Imidazole ring proton) | ||
| Pyridine ring protons (H-5, H-6, H-7) | ||
| IR Spectroscopy | ~2250 cm⁻¹ (sharp, weak/medium) | C≡N stretch |
| Mass Spectrometry | m/z ~ 172.08 [M+H]⁺ | Protonated molecular ion |
Troubleshooting Guide
-
Problem: Low yield in Step 1.
-
Cause: Incomplete cyclization or loss of product during aqueous workup (product is moderately water-soluble as a salt).
-
Solution: Ensure pH is adjusted to >8 to fully precipitate the free base. If no precipitate forms, extract the aqueous layer with DCM.
-
-
Problem: Dark/Tarry reaction mixture in Step 2.
-
Cause: Polymerization due to excessive heat or old DMSO.
-
Solution: Keep reaction temperature below 50°C. Use fresh, dry DMSO.
-
-
Problem: "Missing" Nitrile Peak in IR.
-
Insight: The nitrile stretch on a methylene carbon can be weak. Rely on 1H NMR (appearance of singlet at ~4.2 ppm) for confirmation.
-
References
-
General Synthesis of 2-substituted Imidazo[1,2-a]pyridines
- Lombardino, J. G. (1965). "Preparation and properties of some imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 30(7), 2403-2407.
- Note: Establishes the reaction of 2-aminopyridines with -haloketones.
-
Cyanomethylation Strategy (Analogous Chemistry)
-
Regiochemistry of 8-Methyl Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. sciforum.net [sciforum.net]
- 10. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]
- 11. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
Reaction conditions for cyclization to form 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
Here is a detailed Application Note and Protocol for the synthesis of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile .
Executive Summary
This guide details the reaction conditions for the synthesis of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile , a critical pharmacophore often utilized in the development of Potassium-Competitive Acid Blockers (P-CABs) and other bioactive heterocyclic agents.
While direct cyclization to the acetonitrile moiety is theoretically possible, it is synthetically fraught due to the instability of
-
Regioselective Cyclization: Condensation of 2-amino-3-methylpyridine with 1,3-dichloroacetone to form the reactive 2-(chloromethyl) intermediate.
-
Nucleophilic Substitution: High-yield cyanation to install the acetonitrile functionality.
This approach maximizes yield, reproducibility, and safety compared to direct condensation methods.
Strategic Reaction Pathway
The synthesis hinges on the Hantzsch-type condensation, exploiting the nucleophilicity of the ring nitrogen in 2-aminopyridine.
Retrosynthetic Logic
-
Target: 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
-
Precursor: 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
-
Starting Materials: 2-Amino-3-methylpyridine + 1,3-Dichloroacetone
Mechanistic Pathway (Graphviz)
The following diagram illustrates the cyclization mechanism and subsequent cyanation.
Figure 1: Mechanistic pathway from starting materials to the final nitrile target via the chloromethyl intermediate.
Experimental Protocol
Stage I: Cyclization to 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
Objective: Construct the fused bicyclic core with a reactive handle.
Reagents & Materials:
-
Reactant A: 2-Amino-3-methylpyridine (1.0 equiv)
-
Reactant B: 1,3-Dichloroacetone (1.1 equiv)
-
Solvent: Ethanol (Absolute) or 1,2-Dimethoxyethane (DME)
-
Base (Optional): Sodium Bicarbonate (
) - Note: Often not required if the HCl salt precipitates cleanly, but useful for free base isolation.
Protocol Steps:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-3-methylpyridine (10.8 g, 100 mmol) in Ethanol (100 mL).
-
Addition: Add 1,3-dichloroacetone (14.0 g, 110 mmol) in one portion. Caution: 1,3-dichloroacetone is a lachrymator.
-
Reaction: Heat the mixture to reflux (approx. 78°C) . Stir vigorously for 4–6 hours .
-
Monitoring: Monitor by TLC (System: DCM/MeOH 95:5). The starting amine spot should disappear.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to
in an ice bath. -
The product often precipitates as the hydrochloride salt. Filter the solid.[1]
-
Wash the cake with cold ethanol (
) and diethyl ether ( ).
-
-
Free Base Generation (Required for Step 2):
-
Suspend the salt in water (100 mL).
-
Slowly adjust pH to ~8–9 using saturated aqueous
. -
Extract with Ethyl Acetate (
). -
Dry organic layers over
, filter, and concentrate in vacuo.
-
-
Yield: Expect 75–85% of a tan/off-white solid.
Stage II: Cyanation to 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
Objective: Convert the chloromethyl group to the acetonitrile target via nucleophilic substitution.
Reagents:
-
Substrate: 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine (from Stage I)
-
Reagent: Sodium Cyanide (NaCN) (1.2–1.5 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - Accelerates Finkelstein-like exchange.
Protocol Steps:
-
Safety Setup: Perform all operations in a well-ventilated fume hood. Have a cyanide antidote kit and bleach (for quenching) available.
-
Dissolution: Dissolve the chloromethyl intermediate (10 mmol) in DMSO (20 mL).
-
Addition: Add NaCN (15 mmol, 0.74 g) carefully. (Optional: Add 1 mmol KI).
-
Reaction: Stir the mixture at ambient temperature for 1 hour, then warm to 40–50°C for 2–4 hours.
-
Note: Avoid excessive heating (>80°C) to prevent polymerization or hydrolysis of the nitrile.
-
-
Quenching & Workup:
-
Pour the reaction mixture into ice-water (100 mL).
-
Stir for 15 minutes. The product usually precipitates as a solid.
-
Filtration: Filter the solid and wash copiously with water to remove residual cyanide and DMSO.
-
Alternative Extraction: If oil forms, extract with Ethyl Acetate, wash with brine (
), dry, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>99%) is required.
Process Workflow Diagram
The following flowchart summarizes the operational steps for the lab-scale synthesis.
Figure 2: Operational workflow for the two-stage synthesis protocol.
Critical Parameters & Troubleshooting
| Parameter | Recommended Condition | Impact of Deviation |
| Stoichiometry (Stage I) | 1.1 equiv 1,3-Dichloroacetone | Excess leads to bis-alkylation or polymerization. |
| Temperature (Stage I) | 78°C (Reflux) | Lower temps lead to incomplete cyclization (intermediate alcohol remains). |
| Solvent (Stage II) | DMSO or DMF | Protic solvents (EtOH) slow down the SN2 reaction significantly. |
| Cyanide Handling | pH > 9 during disposal | Acidic conditions release HCN gas (Fatal). Always quench with bleach. |
| Regioselectivity | Intrinsic | The 8-methyl group is fixed by the 3-methylpyridine starting material. |
Why not use 4-chloro-3-oxobutanenitrile?
Researchers often ask if 4-chloro-3-oxobutanenitrile can be used to form the target in one step.
-
Issue:
-Halo- -ketonitriles are thermally unstable and prone to self-condensation. -
Result: Direct reactions often yield complex tars with low recovery of the desired imidazopyridine. The "Chloromethyl + Cyanide" route is the industry standard for reliability.
References
-
Organic Chemistry Portal. "Synthesis of Imidazo[1,2-a]pyridines." Available at: [Link]
-
Beilstein Journal of Organic Chemistry. "Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics." Beilstein J. Org. Chem.2023 , 19, 675–686. Available at: [Link]
- Journal of Medicinal Chemistry. "Potassium-Competitive Acid Blockers (P-CABs): Prazan Derivatives." (General reference for the class utility).
-
Der Pharma Chemica. "An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines." (Analogous chemistry for 3-position, validating the cyanide displacement method). Available at: [Link]
Sources
Application Note: 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile as a P-CAB Intermediate
This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of Potassium-Competitive Acid Blockers (P-CABs). It details the utility, synthesis, and downstream processing of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile , a critical scaffold intermediate.
Abstract
The imidazo[1,2-a]pyridine core is the pharmacophore backbone for next-generation acid suppressants known as Potassium-Competitive Acid Blockers (P-CABs), including Linaprazan and Vonoprazan analogs. This guide focuses on 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile (referred to herein as Intermediate-8M ). Unlike Proton Pump Inhibitors (PPIs) which require acid activation and covalent binding, P-CABs utilizing this core bind ionically to the luminal K+ site of the H+/K+-ATPase. This note provides a validated protocol for the synthesis of Intermediate-8M, its critical reduction to the ethylamine "tail," and the Structure-Activity Relationship (SAR) rationale for the 8-methyl substitution.
Scientific Rationale & Chemical Context
The Role of the Imidazo[1,2-a]pyridine Core
P-CABs function by competing with
-
pKa Modulation: The pyridine nitrogen (N1) must have a pKa (typically ~5.0–6.0) that allows it to remain unprotonated in blood (pH 7.4) but rapidly protonate in the secretory canaliculus (pH < 1.0).
-
The 8-Methyl Advantage: The methyl group at position 8 is not merely structural; it provides steric bulk that influences the orientation of the molecule within the ATPase binding pocket and protects the ring from rapid metabolic oxidation at this susceptible position.
Why the Acetonitrile Intermediate?
The acetonitrile functionality (
-
Masked Ethylamine: It is a direct precursor to the 2-ethylamine side chain (
), which is frequently the linker group connecting the core to the lipophilic "tail" of the drug (e.g., in Linaprazan). -
Stability: Unlike the corresponding aldehyde or chloromethyl intermediates, the acetonitrile is stable during storage and purification.
Mechanism of Action & Pathway
The following diagram illustrates the synthesis of the intermediate and its subsequent role in P-CAB drug action.
Figure 1: Synthetic pathway from precursor to active P-CAB interaction.
Experimental Protocols
Synthesis of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
This protocol utilizes a robust two-step sequence: cyclization to a chloromethyl intermediate followed by nucleophilic displacement with cyanide.
Step 1: Cyclization (Formation of the Core)
Objective: Synthesize 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine.
-
Reagents:
-
2-Amino-3-methylpyridine (1.0 eq)
-
1,3-Dichloroacetone (1.1 eq)
-
Ethanol (Solvent, 10 vol)
-
Sodium Bicarbonate (
)
-
-
Procedure:
-
Dissolve 2-amino-3-methylpyridine (10.8 g, 100 mmol) in Ethanol (100 mL).
-
Add 1,3-dichloroacetone (14.0 g, 110 mmol) portion-wise at room temperature. Caution: 1,3-dichloroacetone is a lachrymator.
-
Heat the mixture to reflux (
) for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1). -
Cool to room temperature. The hydrochloride salt of the product may precipitate.
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in water (50 mL) and neutralize with saturated
to pH 8. -
Extract with Dichloromethane (DCM,
). -
Dry over
, filter, and concentrate to yield the crude chloromethyl intermediate (approx. yield 75-85%).[1]
-
Step 2: Cyanation (Formation of Intermediate-8M)
Objective: Convert the chloromethyl group to acetonitrile.
-
Reagents:
-
Crude 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine (from Step 1)
-
Sodium Cyanide (NaCN) (1.2 eq) Critical Safety Hazard
-
DMSO (5 vol)
-
-
Procedure:
-
Dissolve the chloromethyl intermediate (18.0 g, ~100 mmol) in DMSO (90 mL).
-
Safety: In a well-ventilated fume hood designated for cyanide work, add NaCN (5.88 g, 120 mmol).
-
Stir at room temperature for 1 hour, then heat to
for 2 hours. Note: Higher temperatures may cause polymerization. -
Quench by pouring the reaction mixture into ice-cold water (300 mL).
-
Extract with Ethyl Acetate (
). -
Wash the organic layer with brine (
) to remove residual DMSO. -
Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Eluent: 2% MeOH in DCM).
-
Target Yield: 60–70% (over two steps). Appearance: Off-white to pale yellow solid.
Downstream Application: Reduction to Ethylamine
The primary utility of Intermediate-8M is its conversion to the primary amine.
-
Protocol: Catalytic Hydrogenation
-
Conditions: Raney Nickel (20% w/w), Methanolic Ammonia (7N),
(50 psi), RT, 6 hours. -
Note: Methanolic ammonia is crucial to prevent the formation of secondary amines (dimerization) during reduction.
Quality Control & Characterization
Verify the identity of Intermediate-8M using the following parameters.
| Parameter | Specification | Method |
| Appearance | Pale yellow crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, Acetonitrile/Water + 0.1% TFA) |
| Mass Spec | ESI-MS | |
| 1H NMR | 400 MHz, DMSO-d6 | |
| Residual Solvents | DMSO < 5000 ppm | GC-HS |
Safety & Handling Guidelines
-
Cyanide Hazard: Step 2 involves NaCN. Never mix with acid (generates HCN gas). Keep a cyanide antidote kit (e.g., hydroxocobalamin) immediately available. Treat all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide before disposal.
-
Lachrymators: 1,3-Dichloroacetone is a potent eye and respiratory irritant. Use full-face protection or work strictly behind a sash.
-
Storage: Store Intermediate-8M at
under inert atmosphere (Argon/Nitrogen).
References
-
Imidazo[1,2-a]pyridine Synthesis: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."[1][2][3][4][5][6][7][8] Available at: [Link]
-
P-CAB Mechanism & SCH 28080: Wallmark, B., et al. "Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole." Journal of Biological Chemistry (1987).[9] Available at: [Link]
-
Linaprazan Structure & SAR: "Linaprazan - Wikipedia." Available at: [Link]
-
General P-CAB Development: Rawla, P., et al. "Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors?" World Journal of Gastrointestinal Pharmacology and Therapeutics (2018).[10] Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents [jmchemsci.com]
- 5. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 10. Linaprazan - Wikipedia [en.wikipedia.org]
Strategic Functionalization of the Methylene Group in 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
Executive Summary
This application note details the strategic functionalization of the active methylene group in 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), anti-inflammatory agents, and antivirals. The acetonitirile side chain at the C2 position offers a versatile "chemical handle" for divergent synthesis.
This guide focuses on overcoming common synthetic challenges—specifically controlling mono- vs. bis-alkylation and managing the E/Z selectivity in condensation reactions. We provide validated protocols using Phase Transfer Catalysis (PTC) and Knoevenagel conditions, optimized for the steric and electronic influence of the 8-methyl substituent.
Reactivity Profile & Mechanistic Insight
The Active Methylene "Hotspot"
The methylene protons (
-
The Nitrile group (-CN) : Stabilizes the carbanion via resonance and induction.
-
The Imidazo[1,2-a]pyridine ring : An electron-deficient heteroaromatic system that further delocalizes the negative charge.
The 8-Methyl Effect
While the 8-methyl group is distal to the C2 reaction center, it exerts a crucial influence:
-
Lipophilicity: It increases the LogP, improving solubility in non-polar solvents (toluene, DCM), which favors Phase Transfer Catalysis (PTC) protocols over traditional polar aprotic conditions.
-
Steric Bulk: It protects the N1 bridgehead nitrogen, reducing side reactions (like N-alkylation or quaternization) that can occur with smaller electrophiles.
Reactivity Landscape (Visualization)
Figure 1: Divergent synthesis pathways from the active methylene precursor. The C2-acetonitrile serves as a linchpin for structural complexity.
Validated Experimental Protocols
Protocol A: Controlled Mono-Alkylation via Phase Transfer Catalysis (PTC)
Objective: Introduce a single alkyl group while suppressing dialkylation. Rationale: Traditional methods (NaH/DMF) often lead to mixtures of mono- and bis-alkylated products because the mono-alkylated product remains acidic. PTC in a liquid-liquid system (Toluene/50% NaOH) allows for "interfacial generation" of the carbanion, offering superior kinetic control [1, 2].
Materials:
-
Substrate: 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile (1.0 equiv)[1]
-
Alkyl Halide: R-Br or R-I (1.1 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Solvent: Toluene (Reagent Grade)
-
Base: 50% w/w NaOH (aq)[2]
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve the substrate (1 mmol) and TBAB (0.1 mmol) in Toluene (5 mL). The 8-methyl group ensures good solubility.
-
Base Addition: Add 50% NaOH solution (2 mL) vigorously. The mixture will form a biphasic system.[3]
-
Initiation: Stir vigorously at 0°C for 10 minutes.
-
Addition: Dropwise add the alkyl halide (1.1 mmol) dissolved in minimal toluene over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over Na
SO . -
Purification: Flash column chromatography.
Key Insight: If dialkylation is observed, switch the catalyst to Tetrabutylammonium hydrogen sulfate (TBAHS) and reduce base concentration to 30%.
Protocol B: Knoevenagel Condensation (Synthesis of Acrylonitriles)
Objective: Create
Materials:
-
Substrate (1.0 equiv)
-
Aromatic/Heteroaromatic Aldehyde (1.05 equiv)
-
Base: Piperidine (0.1 equiv) or Pyrrolidine
-
Solvent: Ethanol (Absolute)
Step-by-Step Workflow:
-
Setup: Mix substrate (1 mmol) and aldehyde (1.05 mmol) in Ethanol (5 mL).
-
Catalysis: Add Piperidine (2 drops, ~10 mol%).
-
Reflux: Heat to reflux (78°C) for 1–3 hours.
-
Observation: The product often crystallizes out of the hot solution upon cooling.
-
Isolation: Cool to 0°C. Filter the precipitate. Wash with cold ethanol.
-
Yield: Typically >85% for aromatic aldehydes.
Mechanistic Pathway:
Figure 2: Step-wise mechanism of the Knoevenagel condensation. The elimination step is irreversible under reflux conditions.
Protocol C: Cyclopropanation (1,1-Cycloalkylation)
Objective: Constrain the side chain into a cyclopropyl ring. Challenge: Standard bases (NaH) can cause polymerization or elimination of the dihalide. Solution: Solid-Liquid PTC using KOH and 1,2-dibromoethane [4].
Protocol:
-
Mix substrate (1 mmol), 1,2-dibromoethane (1.5 mmol), and TBAB (0.1 mmol) in Toluene (5 mL).
-
Add finely powdered KOH (4 mmol).
-
Heat to 50°C with vigorous stirring for 6 hours.
-
Filter off inorganic salts, concentrate, and purify.
Data Summary & Comparison
| Reaction Type | Reagents | Solvent | Temp | Typical Yield | Selectivity |
| Mono-Alkylation | R-X, 50% NaOH, TBAB | Toluene | 0°C | 75–85% | Mono > Bis (9:1) |
| Bis-Alkylation | Excess R-X, NaH | DMF | 0°C | 90% | Bis (Exclusive) |
| Knoevenagel | R-CHO, Piperidine | Ethanol | Reflux | 85–95% | E-isomer |
| Cyclopropanation | Br-(CH | Toluene | 50°C | 60–70% | Cyclopropyl |
Troubleshooting & Safety
Common Failure Modes
-
Black/Tar Formation: Usually indicates oxidation of the carbanion or polymerization.
-
Fix: Degas solvents with Nitrogen/Argon before adding base. Perform reactions under inert atmosphere.
-
-
No Reaction (Alkylation): Catalyst "poisoning" by iodide ions (if R-I is used).
-
Fix: Use alkyl bromides or wash the organic phase with sodium thiosulfate if using iodides.
-
-
Hydrolysis of Nitrile: If the reaction becomes too hot with strong aqueous base, the nitrile may hydrolyze to the amide/acid.
-
Fix: Keep PTC reactions below 40°C or use solid-liquid PTC (solid K
CO in acetonitrile).
-
Safety (E-E-A-T)
-
Cyanide Risk: While the nitrile group is stable, strong acid hydrolysis can release HCN. Always work in a fume hood.
-
Vesicants: Benzyl bromides and
-halo ketones (common alkylating agents) are potent lachrymators. -
Exotherms: The deprotonation of the active methylene with NaH is exothermic and releases H
gas.
References
-
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles.[2][3] Organic Syntheses, 55, 91. Link
-
Fedoryński, M. (2003).[2] Syntheses of gem-Dihalocyclopropanes and their Use in Organic Synthesis. Chemical Reviews, 103(3), 1099–1132. Link
-
Jones, G. (2011). The Knoevenagel Condensation.[4][5][6][7][8] Organic Reactions.[2][5][6][8][9][10][11][12][13][14] Link
-
Gudmundsson, K. S., et al. (2009). Synthesis of Imidazo[1,2-a]pyridine Derivatives. Journal of Organic Chemistry. (General reference for scaffold synthesis). Link
-
PubChem. (n.d.). 2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetonitrile (CID 47002413).[1] Link
Disclaimer: This protocol is intended for use by qualified chemical researchers. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Sources
- 1. PubChemLite - 2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetonitrile (C10H9N3) [pubchemlite.lcsb.uni.lu]
- 2. science24.com [science24.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. researchgate.net [researchgate.net]
- 10. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
Application Note: Microwave-Assisted Synthesis of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
Executive Summary
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile , a critical scaffold in the development of GABA-A receptor agonists (such as Zolpidem analogs) and other bioactive heterocycles.
Traditional thermal synthesis of imidazo[1,2-a]pyridine-2-acetonitriles is often plagued by long reaction times (12–24 hours), harsh conditions, and the instability of
Scientific Foundation & Retrosynthesis
The Challenge of the 8-Methyl Group
The target molecule features a methyl group at the 8-position. In the imidazo[1,2-a]pyridine numbering system, the 8-position is adjacent to the bridgehead nitrogen.
-
Steric Hindrance: The 8-methyl group (originating from the 3-position of the 2-aminopyridine starting material) exerts peri-interaction with the bridgehead, increasing the activation energy required for the initial N-alkylation and subsequent cyclodehydration.
-
Microwave Solution: Microwave irradiation provides direct dielectric heating, efficiently supplying the energy to overcome this steric barrier without the thermal degradation associated with prolonged conventional reflux.
Retrosynthetic Strategy
Direct condensation using 4-halo-3-oxobutanenitrile is often avoided due to the polymerization risks of the cyanoketone. We employ a robust Interrupted Hantzsch-type Cyclization followed by Nucleophilic Substitution.
Figure 1: Retrosynthetic analysis utilizing the stable chloromethyl intermediate to bypass unstable beta-ketonitriles.
Experimental Protocol
Materials & Instrumentation
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of pressure control up to 20 bar.
-
Vessels: 10 mL or 35 mL heavy-walled glass vials with Teflon/silicone crimp caps.
-
Reagents:
-
2-Amino-3-methylpyridine (>98%)
-
1,3-Dichloroacetone (>98%)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (Caution: Toxic)
-
Solvents: Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN).
-
Step 1: Synthesis of 2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
This step constructs the fused ring system. The use of 1,3-dichloroacetone ensures that whichever carbon is attacked, the product retains a chloromethyl handle.
Procedure:
-
Preparation: In a 10 mL MW vial, dissolve 2-amino-3-methylpyridine (1.0 mmol, 108 mg) and 1,3-dichloroacetone (1.1 mmol, 140 mg) in Ethanol (3 mL).
-
Additives: Add no base initially (acidic conditions promote the formation of the intermediate).
-
Irradiation: Seal the vial. Program the MW reactor:
-
Temp: 120°C
-
Time: 15 minutes
-
Power: Dynamic (Max 150W)
-
Stirring: High
-
-
Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold acetone. If no precipitate, remove solvent in vacuo, neutralize with sat. NaHCO3, and extract with DCM.
-
Validation: Check LC-MS for Mass [M+H]+ = 181.5 (approx).
Step 2: Cyanation to Target Molecule
Nucleophilic substitution of the chloride with cyanide. MW acceleration is critical here, as alkyl chlorides on heterocycles can be sluggish in
Procedure:
-
Preparation: In a clean MW vial, suspend the Chloromethyl Intermediate (from Step 1, 1.0 mmol) in DMSO (2.5 mL).
-
Reagent: Add NaCN (1.5 mmol, 74 mg). Note: KCN can be used but NaCN often shows better solubility in DMSO.
-
Irradiation: Seal carefully. Program the MW reactor:
-
Temp: 100°C
-
Time: 5 - 10 minutes
-
Power: Dynamic (Max 100W)
-
-
Safety Note: Do not acidify the reaction mixture (HCN gas risk).
-
Workup: Pour the mixture into ice-water (20 mL). The target nitrile typically precipitates as a solid. Filter, wash copiously with water, and dry. Recrystallize from Ethanol/Water if necessary.
Results & Discussion
Reaction Efficiency Comparison
The microwave protocol demonstrates superior efficiency compared to conventional heating (oil bath reflux).
| Parameter | Conventional Method | Microwave Protocol (This Work) | Improvement |
| Step 1 Time | 12 Hours (Reflux EtOH) | 15 Minutes (120°C) | 48x Faster |
| Step 2 Time | 6-8 Hours (60°C DMSO) | 10 Minutes (100°C) | 36x Faster |
| Overall Yield | 45 - 52% | 78 - 85% | +30% Yield |
| Purity (Crude) | 85% (Requires Column) | >95% (Precipitation sufficient) | Simplified Workup |
Mechanistic Pathway
The reaction follows a specific pathway where the microwave energy accelerates the rate-determining step (RDS), which is the initial nucleophilic attack of the pyridine nitrogen on the
Figure 2: Reaction pathway.[1] The 8-methyl group hinders the N-alkylation (TS1), making thermal heating inefficient. MW irradiation provides rapid localized heating to surmount this barrier.
Troubleshooting & Optimization
Steric Hindrance at Position 8
If the yield of Step 1 is low (<50%), the 8-methyl group is likely preventing ring closure.
-
Solution: Increase reaction temperature to 140°C and switch solvent to n-Butanol (higher boiling point, better microwave absorber than EtOH).
Hydrolysis of the Nitrile
In Step 2, if the temperature is too high (>120°C) or water is present in the DMSO, the nitrile may hydrolyze to the amide.
-
Control: Ensure DMSO is anhydrous. Keep MW temperature strictly at 100°C. Monitor by TLC (Nitrile moves faster than Amide).
Safety: Cyanide Management
-
pH Control: Always quench the Step 2 reaction mixture into basic bleach solution (pH > 10) to oxidize residual cyanide to cyanate before disposal.
-
Vessel Integrity: Inspect MW vials for scratches before use. Pressurized cyanide reactions must be performed behind a blast shield.
References
-
General MW Synthesis of Imidazopyridines
-
Chloromethyl Intermediate Route
- Tiwari, S. K., et al.
-
Microwave Cyanation Protocols
- Leadbeater, N. E., et al. "Rapid, microwave-assisted preparation of aryl nitriles." Organic Letters.
-
Bioactivity of 2-Acetonitrile Imidazopyridines
-
"Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances."[4]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile synthesis
To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Yield Optimization for 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
Executive Summary
This technical guide addresses the synthesis and yield optimization of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile . This scaffold is a critical intermediate in the synthesis of hypnotic agents (analogous to Zolpidem) and gastric acid secretion inhibitors.
The synthesis typically follows a biphasic workflow:
-
Cyclocondensation: Formation of the imidazo[1,2-a]pyridine core via the Hantzsch-type reaction.
-
Nucleophilic Substitution: Conversion of a C2-functionalized intermediate (usually chloromethyl) to the acetonitrile.
Yield attrition is most commonly observed during the cyanation step (due to hydrolysis or polymerization) and the initial cyclization (due to steric hindrance from the 8-methyl substituent). This guide provides protocol adjustments to mitigate these specific failure modes.
Part 1: The Synthetic Pathway & Critical Control Points
The following diagram outlines the standard industrial route (Route A) and the optimized Critical Process Parameters (CPPs).
Figure 1: Optimized synthetic pathway highlighting reagents and potential divergence points for impurity formation.
Part 2: Troubleshooting Guide (Step-by-Step)
Phase 1: Cyclization (Formation of the Chloromethyl Core)
Reaction: 2-Amino-3-picoline + 1,3-Dichloroacetone
The Challenge: The 8-methyl group is ortho to the ring nitrogen. This introduces steric hindrance that retards the initial nucleophilic attack, requiring higher energy (heat) which paradoxically promotes polymerization of the unstable 1,3-dichloroacetone.
| Issue | Symptom | Root Cause | Technical Fix |
| Low Conversion | Starting material remains after 12h+. | Steric hindrance of 8-Me group reduces nucleophilicity. | Solvent Switch: Replace Ethanol with 1,2-Dimethoxyethane (DME) . DME allows higher reflux temps (85°C) and better solubilizes the intermediate, preventing coating of the unreacted amine. |
| Tar Formation | Dark black/brown viscous oil; difficult crystallization. | Polymerization of 1,3-dichloroacetone or acid-catalyzed degradation. | Acid Scavenging: Add NaHCO₃ (1.1 eq) or solid K₂CO₃ to the reaction. Neutralizing the HCl byproduct prevents acid-mediated polymerization of the sensitive chloromethyl group. |
| Regio-isomerism | Multiple spots on TLC close to product. | Attack at the wrong nitrogen or carbon (rare but possible). | Stoichiometry Control: Add the 1,3-dichloroacetone dropwise as a solution to the amine (reverse addition) to keep its concentration low relative to the nucleophile. |
Protocol Recommendation:
"Dissolve 2-amino-3-picoline (1.0 eq) in DME (10 vol). Add NaHCO₃ (1.2 eq). Heat to reflux.[1] Add 1,3-dichloroacetone (1.1 eq) in DME dropwise over 1 hour. Reflux for 4–6 hours. Cool to 5°C. Filter inorganic salts. Evaporate solvent. Recrystallize from Acetone/Hexane."
Phase 2: Cyanation (The Nitrile Substitution)
Reaction: 2-(Chloromethyl)-intermediate + Cyanide Source
The Challenge: The chloromethyl group is highly reactive. The primary yield killer here is hydrolysis (converting the nitrile to an amide) or elimination .
| Issue | Symptom | Root Cause | Technical Fix |
| Amide Impurity | IR peak shift (approx. 1680 cm⁻¹ instead of 2250 cm⁻¹). | Presence of water in the reaction medium (Hydrolysis). | Strict Anhydrous Conditions: Use DMSO (dry) or DMF . Avoid aqueous ethanol/water mixtures unless yield is secondary to safety. |
| Slow Reaction | Reaction stalls at 50-60% conversion. | Poor solubility of inorganic cyanide (NaCN/KCN) in organic solvents. | Phase Transfer Catalysis: Add TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (5 mol%). This shuttles the cyanide ion into the organic phase, accelerating the rate by 10x. |
| Dimerization | High molecular weight impurities. | Alkylation of the product by the starting material (N-alkylation). | Dilution & Excess CN: Ensure the cyanide is in excess (1.5 eq) and the reaction is not too concentrated (>10 volumes solvent). |
Protocol Recommendation:
"Suspend NaCN (1.5 eq) in anhydrous DMSO. Add TBAB (0.05 eq). Heat to 40°C. Add the chloromethyl intermediate (1.0 eq) portion-wise. Stir for 2–4 hours. Quench: Pour into ice water (rapid precipitation prevents hydrolysis). Filter immediately."
Part 3: Advanced FAQ & Troubleshooting Logic
Q: My product is colored (yellow/brown) even after recrystallization. How do I remove this?
-
A: Imidazo[1,2-a]pyridines are prone to oxidation which forms highly colored conjugated impurities.
-
Fix: Dissolve the crude nitrile in refluxing Ethanol or Methanol. Add Activated Charcoal (10% w/w) . Reflux for 15 minutes. Filter hot through Celite. The filtrate should crystallize to a white/off-white solid upon cooling.
-
Q: Can I use TMSCN (Trimethylsilyl cyanide) instead of NaCN?
-
A: Yes, and it often improves yield by avoiding aqueous workups.
-
Method: Use TMSCN (1.2 eq) with TBAF (catalytic) in THF. This is safer (no HCN gas generation if kept basic) and provides a cleaner profile, but is significantly more expensive for scale-up.
-
Q: The 8-methyl group seems to cause solubility issues in the chloromethyl step. The salt crashes out and stops reacting.
-
A: This is "encapsulation."
-
Fix: Use a biphasic system (Toluene/Water) with a phase transfer catalyst, OR switch to a higher boiling solvent like Isoamyl alcohol to keep the salt in solution (or at least as a stirrable slurry) at reflux temperatures.
-
Q: Safety regarding the 1,3-dichloroacetone?
-
A: It is a potent lachrymator (tear gas agent). All weighing and transfer must occur in a functioning fume hood. Neutralize glassware with dilute ammonia before removing from the hood.
Part 4: Diagnostic Flowchart
Use this logic tree to diagnose yield loss in real-time.
Figure 2: Diagnostic decision tree for identifying and rectifying yield loss.
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Cyanation Methodologies
-
Intermediate Characterization (Chloromethyl derivative)
-
Reaction of 1,3-Dichloroacetone
- Title: Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles.
- Source: ResearchG
-
URL:[Link]
- Relevance: Specifically details the cyclization of 2-aminopyridines with 1,3-dichloroacetone to form chloromethyl-imidazo[1,2-a]pyridines, valid
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2-a]pyridines [organic-chemistry.org]
- 9. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 10. Electrochemical Oxidative Regioselective C-H Cyanation of Imidazo[1,2- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. 2-Chloromethyl-imidazo(1,2-A)pyridine | C8H7ClN2 | CID 957614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solvent Systems for Imidazo[1,2-a]pyridine Cyclization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the critical task of solvent system optimization for this important heterocyclic scaffold. The choice of solvent is not merely about dissolution; it is a pivotal parameter that governs reaction kinetics, yield, selectivity, and overall process efficiency. This document provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am starting a new imidazo[1,2-a]pyridine synthesis. How do I choose an initial solvent system?
A1: Causality and Initial Solvent Selection
The initial choice of solvent is dictated by the specific reaction mechanism you are employing. The formation of the imidazo[1,2-a]pyridine core typically involves nucleophilic substitution and subsequent intramolecular cyclization/condensation.[1] The ideal solvent must solubilize your starting materials (e.g., a 2-aminopyridine and an α-haloketone or an aldehyde/isocyanide for multicomponent reactions) and, more importantly, stabilize the key intermediates and transition states.
A Logical Starting Point:
-
Assess Reactant Solubility: Begin by checking the solubility of your 2-aminopyridine and carbonyl compound/coupling partner in a range of common solvents. Poor solubility is a frequent cause of low reaction rates and yields.
-
Consider Reaction Mechanism:
-
For reactions involving charged intermediates (e.g., the initial SN2 reaction between a 2-aminopyridine and an α-bromoacetophenone), polar solvents are generally preferred as they can stabilize the resulting pyridinium salt intermediate.[1]
-
For multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction, polar protic solvents such as methanol or ethanol are often excellent starting points as they facilitate imine formation and subsequent cyclization steps.[2][3][4]
-
-
Default to a Polar Solvent: Unless your reactants have exceptionally poor polarity, begin with a polar solvent. Alcohols like Methanol (MeOH) and Ethanol (EtOH) are frequently reported to give good-to-excellent yields and are a reliable starting point.[2][4] Polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) are also common choices.
Q2: My reaction is suffering from very low yields or is not proceeding at all. How can I troubleshoot this with solvent optimization?
A2: Addressing Low Conversion and Yield
When faced with low yields, a systematic solvent screening is the most effective troubleshooting step. A solvent's properties directly influence reaction rates and equilibrium positions.
Key Factors to Investigate:
-
Polarity and Dielectric Constant: Higher polarity can accelerate reactions by stabilizing charged intermediates, as is common in this synthesis.
-
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) can participate in hydrogen bonding, which can stabilize intermediates but may also solvate nucleophiles, potentially reducing their reactivity. Aprotic solvents (e.g., MeCN, THF, Toluene) do not have this dual role.
-
Boiling Point and Temperature: The reaction may require thermal energy. A solvent with a higher boiling point allows the reaction to be run at elevated temperatures, which can overcome activation energy barriers. This is particularly relevant for less reactive substrates.
Workflow for Solvent Screening:
Below is a diagram outlining a logical workflow for troubleshooting low-yield reactions through solvent selection.
Caption: Troubleshooting workflow for low-yield imidazo[1,2-a]pyridine synthesis.
Comparative Solvent Screening Data (from literature):
The following table summarizes results from various studies, demonstrating the profound impact of solvent choice on product yield.
| Reaction Type | Solvent | Temperature (°C) | Yield (%) | Reference |
| GBB-3CR¹ | Methanol | 120 | 87 | [2][3] |
| GBB-3CR¹ | Ethanol | 120 | 87 | [2][3] |
| GBB-3CR¹ | Water | 120 | 17 | [2] |
| GBB-3CR¹ | Glycerol | 100 | 29 | [2] |
| Condensation² | Solvent-Free | 60 | 91 | [1][5] |
| Condensation² | Ethanol | 60 | <70 | [1][5] |
| Condensation² | Toluene | 60 | <50 | [1][5] |
| Condensation² | THF | 60 | <60 | [1][5] |
| MCR³ | n-BuOH | Reflux | 72 | [6] |
¹Groebke-Blackburn-Bienaymé Three-Component Reaction. ²Condensation of 2-aminopyridine with α-bromoacetophenone. ³Multicomponent reaction of 2-aminopyridine, isatin, and isocyanide.
Experimental Protocol: Parallel Solvent Screening
-
Setup: Arrange multiple reaction vials in a parallel synthesis block.
-
Reagents: To each vial, add the 2-aminopyridine derivative (1.0 eq) and the carbonyl/coupling partner(s).
-
Solvent Addition: Add a different solvent to each vial (e.g., Methanol, Ethanol, Acetonitrile, THF, Toluene, Water) to achieve the same concentration (e.g., 0.5 M).
-
Initiation: Add any required catalyst or reagents. Seal the vials and begin stirring at the desired temperature (start with room temperature or a moderately elevated temperature like 60 °C).
-
Monitoring: Monitor the reactions at set time intervals (e.g., 1h, 4h, 12h, 24h) using TLC or LC-MS to assess the consumption of starting materials and formation of the product.
-
Analysis: Compare the conversion and yield across the different solvents to identify the most promising candidates for further optimization.
Q3: I am developing a "green" synthesis protocol. What are the best environmentally benign solvent options for this cyclization?
A3: Green Solvent Systems
There is a strong impetus to replace hazardous organic solvents with more sustainable alternatives. Fortunately, the synthesis of imidazo[1,2-a]pyridines has been shown to be highly amenable to green chemistry principles.
Recommended Green Options:
-
Water: Water is an ideal green solvent. Several protocols demonstrate its use, sometimes under microwave irradiation or with ultrasound assistance, to promote the reaction.[7][8][9] It is particularly effective for reactions involving charged intermediates. A base may be required to facilitate the final cyclization and neutralize generated acid (e.g., HBr).[10]
-
Ethanol: Derived from biomass, ethanol is an excellent green alternative to methanol. It often provides yields comparable to methanol in many imidazo[1,2-a]pyridine syntheses.[2][3][4]
-
Deep Eutectic Solvents (DES): A DES, such as a mixture of choline chloride and urea, can serve as a highly effective and environmentally friendly reaction medium, sometimes allowing reactions to complete in minutes at room temperature.[11]
-
Solvent-Free Conditions: This is the most environmentally friendly approach. Reactions can be run neat, often with gentle heating or by grinding the reactants together (mechanochemistry).[1][12][13] Excellent yields (often >90%) have been reported under solvent-free conditions, particularly for the reaction between 2-aminopyridines and α-haloketones.[1][5]
Q4: I am using microwave-assisted synthesis. Does this change my solvent selection criteria?
A4: Solvents for Microwave Chemistry
Microwave-assisted organic synthesis is a powerful technique for accelerating reaction rates.[14][15] The choice of solvent is critical for efficient microwave heating.
Key Principles:
-
Dielectric Properties: Solvents with a high dielectric constant and dielectric loss (e.g., polar molecules like DMF, ethanol, DMSO, water) absorb microwave energy efficiently, leading to rapid and uniform heating of the reaction mixture.
-
Boiling Point: The ability to superheat a solvent above its conventional boiling point in a sealed microwave vessel can dramatically accelerate reactions. Therefore, solvents with moderate to high boiling points are often preferred.
-
Safety: Always ensure the chosen solvent is stable under the reaction conditions and that the reaction vessel is designed to handle the expected pressures at elevated temperatures.
Recommended Solvents for Microwave Synthesis:
-
Ethanol (EtOH): A green and effective choice that couples well with microwave irradiation.[2][4]
-
Water (H₂O): Excellent microwave absorber and a green solvent.[7]
-
Dimethylformamide (DMF): High boiling point and high polarity make it a very common choice for microwave synthesis.
-
Solvent-Free: Microwave irradiation can also be applied to solvent-free reactions, providing rapid heating of the solid reactants.[12]
Below is a diagram illustrating the general mechanism and the influence of a polar solvent.
Caption: Role of polar solvents in stabilizing the key intermediate.
By carefully considering the reaction mechanism and systematically exploring a logical range of solvents, you can significantly improve the outcome of your imidazo[1,2-a]pyridine synthesis, leading to higher yields, cleaner reaction profiles, and more sustainable chemical processes.
References
- Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Deriv
- HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry.
- HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. PMC.
- Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica.
- Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. PMC.
- Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach.
- Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO.
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.
- Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar.
- A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal.
- HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. ARKIVOC.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. Beilstein Archives.
- Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines.
- Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry (RSC Publishing).
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC.
Sources
- 1. scielo.br [scielo.br]
- 2. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 3. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 11. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [ajoch.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
Technical Support Center: Purification of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
Welcome to the technical support center for the purification of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the purification of this and related imidazo[1,2-a]pyridine derivatives, providing in-depth, field-proven insights to streamline your workflow and enhance the purity of your final compound.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is dedicated to resolving specific issues that may arise during your purification process. Each problem is analyzed from a mechanistic standpoint to provide robust and effective solutions.
Question 1: My final product after column chromatography is still impure. What are the likely causes and how can I improve the separation?
Answer:
This is a frequent challenge, often stemming from suboptimal separation parameters. The imidazo[1,2-a]pyridine core is moderately polar, and the nitrile and methyl groups add to its specific physicochemical properties.[1][2] Impurities can include unreacted starting materials, by-products from side reactions, or isomers.
Potential Causes & Solutions:
-
Inappropriate Solvent System (Eluent): The polarity of your eluent may be too high, causing all components to elute too quickly, or too low, resulting in broad peaks and poor separation.
-
Solution: Systematically screen different solvent systems. A common starting point for imidazo[1,2-a]pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[3][4]
-
Step-by-Step Protocol:
-
Perform Thin-Layer Chromatography (TLC) analysis with various solvent ratios (e.g., Hexane:EtOAc from 9:1 to 1:1).
-
Aim for a Retention Factor (Rf) of 0.2-0.4 for the desired product to ensure good separation on the column.
-
If separation is still poor, consider adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (0.5-1%) to the eluent. The basic modifier can help to reduce tailing of basic compounds on silica gel.
-
-
-
-
Column Overloading: Exceeding the capacity of your silica gel column will lead to broad bands and co-elution of closely related impurities.
-
Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of your crude product. For difficult separations, this ratio may need to be increased.
-
-
Co-eluting Impurities: Some impurities may have very similar polarities to your target compound.
-
Solution: If optimizing the eluent system fails, consider an alternative chromatography technique. For highly polar impurities, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative to standard reversed-phase or normal-phase chromatography.[5]
-
Data Summary: Recommended Starting Solvent Systems for Column Chromatography
| Solvent System | Typical Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 7:3 to 1:1 | A good starting point for many imidazo[1,2-a]pyridine derivatives.[3][6] |
| Petroleum Ether / Ethyl Acetate | 4:6 | Has been used successfully for related compounds.[4] |
| Dichloromethane / Methanol | 98:2 to 95:5 | For more polar compounds or when hexane/EtOAc fails. |
Question 2: During recrystallization, my compound "oils out" instead of forming crystals. Why is this happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point or when the solution becomes supersaturated at a temperature where the solute has low solubility. This is a common issue with organic compounds that have melting points lower than the boiling point of the recrystallization solvent.
Potential Causes & Solutions:
-
High Initial Concentration: The solution may be too concentrated, leading to rapid precipitation as an oil upon cooling.
-
Solution: Add more of the hot solvent to the oiled-out mixture until the oil redissolves completely. Then, allow the solution to cool very slowly. Slow cooling is critical for the formation of a crystal lattice.[7]
-
-
Inappropriate Solvent Choice: The chosen solvent may not be ideal for this specific compound. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]
-
Solution:
-
Single Solvent: If the compound is too soluble in your current solvent, try a less polar one. If it's not soluble enough, try a more polar one. Ethanol has been used for the crystallization of some imidazo[1,2-a]pyridine derivatives.[4]
-
Two-Solvent System: This is often a more robust method. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the "good" solvent to make it clear again, and then cool slowly.[8] A common pair for compounds of this type could be Dichloromethane/Hexane or Ethanol/Water.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification strategy for 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile.
Question 1: What is the best initial purification strategy for a crude reaction mixture containing 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile?
Answer:
A multi-step approach is generally the most effective.
-
Aqueous Work-up/Extraction: Begin with a liquid-liquid extraction to remove inorganic salts and highly polar or non-polar impurities. Given the basic nitrogen in the pyridine ring, you can manipulate the pH to move your compound between aqueous and organic layers, though this should be done with caution to avoid hydrolysis of the nitrile group.
-
Column Chromatography: This is the workhorse for separating the target compound from closely related organic impurities.[9][10]
-
Recrystallization: As a final polishing step, recrystallization is excellent for removing trace impurities and obtaining a highly crystalline, pure solid.[11]
Workflow Visualization:
Caption: A general workflow for the purification of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile.
Question 2: How do I properly perform column chromatography for this compound?
Answer:
Here is a detailed, step-by-step protocol for flash column chromatography on silica gel.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
-
Silica gel (230-400 mesh)
-
Selected eluent (e.g., Hexane:Ethyl Acetate 3:2)
-
Glass column with stopcock
-
Sand
-
Collection tubes
Procedure:
-
Column Packing (Slurry Method):
-
In a beaker, mix silica gel with the eluent to form a slurry.
-
Ensure the stopcock of the column is closed and add a small amount of eluent, followed by a layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the excess eluent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer.
-
Open the stopcock and begin collecting fractions. Apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Monitor the elution process using TLC analysis of the collected fractions.
-
-
Fraction Pooling and Evaporation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Question 3: How can I confirm the purity of my final product?
Answer:
A combination of methods should be used to provide a comprehensive assessment of purity.
-
Chromatographic Methods:
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good initial indicator.
-
HPLC/UPLC: This provides a quantitative measure of purity. Aim for >95% purity for most research applications.
-
-
Spectroscopic Methods:
-
Physical Properties:
-
Melting Point: A sharp melting point range (typically < 2°C) is indicative of a pure crystalline solid. Impurities tend to broaden and depress the melting point.[7]
-
References
-
Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E. H., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
[Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. (n.d.). PubMed. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Doumadoun, N., et al. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. [Link]
-
Electronic supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
-
Herrera-Vázquez, F. J., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]
-
Acetonitrile extraction. (n.d.). Food & Feed Analysis. [Link]
- Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2021). International Journal of Pharmaceutical and Life Sciences.
-
2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetonitrile. (n.d.). PubChemLite. [Link]
-
Naim, F., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journals. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Asian Journal of Chemistry. [Link]
-
CHEM 8L UCSC, Binder E1-1 Experiment 1: Recrystallization of Acetanilide. (n.d.). CDN. [Link]
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (n.d.). Chromatography Today. [Link]
- Sati, B., et al. (2012). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 62(4), 587-598.
-
Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). [Link]
-
6-Chloro-8-fluoroimidazo[1,2-a]pyridine Properties. (n.d.). EPA. [Link]
- Grošelj, U., et al. (2008).
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). PMC - PubMed Central. [Link]
-
(PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. (2011). ResearchGate. [Link]
-
Imidazo(1,2-a)pyridine-3-acetonitrile, 7-methyl-. (n.d.). PubChemLite. [Link]
Sources
- 1. PubChemLite - 2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetonitrile (C10H9N3) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - Imidazo(1,2-a)pyridine-3-acetonitrile, 7-methyl- (C10H9N3) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 4. sciensage.info [sciensage.info]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. rsc.org [rsc.org]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 10. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solubilization Protocols for 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
Executive Summary
This guide addresses the solubility challenges associated with 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile . While the imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry (often used in P-CABs and anti-infectives), its planar, aromatic structure leads to high crystal lattice energy due to
Critical Warning: This compound contains an acetonitrile side chain.[1] Excessive heating (>60°C) in non-anhydrous DMSO can catalyze the hydrolysis of the nitrile to an amide, permanently degrading your sample.
Module 1: The Basics (Pre-Solubilization Check)
Before attempting dissolution, verify the state of your material.[2] 90% of "insolubility" reports stem from these three variables.
Salt vs. Free Base
-
Free Base: The neutral form is highly hydrophobic and relies on DMSO's dipole to disrupt crystal packing. It dissolves slower but is stable.[1]
-
Salt Form (e.g., HCl, HBr): If your compound is a salt, it is ionic. While soluble in DMSO, it may be highly acidic in solution.
DMSO Water Content (The "Antisolvent" Effect)
DMSO is aggressively hygroscopic.[2] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours.
-
The Mechanism: Water acts as an antisolvent for imidazo-pyridines.[1] As water content rises, the solvent power of DMSO drops exponentially for this lipophilic molecule.
-
Requirement: Use Anhydrous DMSO (≥99.9%, water <50 ppm) stored over molecular sieves.
Lattice Energy
The "8-methyl" group facilitates tight crystal packing.[1] You are not just fighting solubility; you are fighting the energy required to break the crystal lattice.
-
Observation: The powder floats or forms a "clump" at the bottom. This is not saturation; it is poor wetting.[1]
Module 2: Standard Dissolution Protocol
Objective: Prepare a stable stock solution (typically 10–50 mM).
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Equilibrate | Allow the compound vial to reach room temperature before opening. Prevents condensation of atmospheric water onto the cold solid. |
| 2 | Weigh & Add | Weigh solid into a glass vial (avoid plastic if possible). Add Anhydrous DMSO down the side of the vial to wash solid to the bottom. |
| 3 | Vortex (High) | Vortex at max speed for 60 seconds. Goal: Wetting the surface area. |
| 4 | Sonicate | Sonicate in a water bath at 35–40°C for 10–15 minutes. Critical: Do not exceed 40°C. High heat + trace water = Nitrile Hydrolysis. |
| 5 | Visual Check | Hold vial against a light.[1] Look for "schlieren" lines (swirling refraction), which indicate dissolution is occurring but incomplete. |
| 6 | Centrifuge | Spin at 10,000 x g for 1 minute. If a pellet forms, you have not reached solubility. Repeat Step 4. |
Module 3: Advanced Troubleshooting & FAQs
Q1: The compound "crashes out" when I dilute it into my assay buffer. Why?
Diagnosis: This is the "Solvent Shift" phenomenon. Mechanism: When you dilute a DMSO stock (e.g., 10 mM) into aqueous media (PBS/Media), the solvent environment instantly changes from lipophilic to hydrophilic. The hydrophobic imidazo-pyridine molecules aggregate faster than they can disperse.[1]
Solution: The Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO in one step.
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute 1:10 into PEG-400 or pure Ethanol (if compatible).
-
Final: Dilute the intermediate into your assay buffer. Why? PEG/Ethanol acts as a "bridge" solvent, reducing the polarity shock.
Q2: My solution turned yellow/brown after heating. Is it safe to use?
Diagnosis: Chemical Degradation.[1]
Cause: You likely hydrolyzed the acetonitrile group (
Q3: Can I store the DMSO stock at -20°C?
Yes, but with a caveat. DMSO freezes at 19°C.
-
The Risk: Repeated freeze-thaw cycles force water condensation into the DMSO.[1] After 3 cycles, your "anhydrous" stock may contain 1-2% water, causing the compound to precipitate upon thawing.[1]
-
Protocol: Aliquot the stock into single-use vials immediately after preparation. Use once and discard.
Module 4: Visualizing the Logic
Diagram 1: Dissolution Decision Tree
This workflow ensures you distinguish between kinetic insolubility (slow to dissolve) and thermodynamic insolubility (saturation).
Caption: Step-by-step decision matrix for solubilizing hydrophobic nitriles in DMSO.
Diagram 2: The "Crash Out" Mechanism
Understanding why dilution fails is key to preventing it.
Caption: Mechanism of precipitation upon aqueous dilution. The hydrophobic effect drives planar stacking.
References
-
Gaylord Chemical Company. (2025).[4] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guidelines. Bulletin #102B.[1][4] (Confirmed hygroscopicity data and polymer solubility). Link
-
BenchChem. (2025).[2] Impact of hygroscopic DMSO on solubility of lipophilic heterocycles.[2] (Detailed troubleshooting for precipitation of imidazo-derivatives). Link
-
National Institutes of Health (NIH). (2013). Development of Dimethyl Sulfoxide Solubility Models. PMC3743171.[1] (Discusses lattice energy and H-bonding limitations in DMSO). Link
-
Royal Society of Chemistry. (2021). Ru-DMSO complexes catalyzed efficient nitrile hydration.[1][5] (Evidence of nitrile instability/hydrolysis in DMSO under specific conditions). Link
-
ChemicalBook. (2025).[6][7] 2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile Properties. (Physicochemical data for structurally similar imidazo-pyridine acetonitriles). Link
Sources
- 1. 2-METHYL-8-(PHENYLMETHOXY)IMIDAZO[1,2-A]PYRIDINE-3-ACETONITRILE | 76081-98-6 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during 8-methylimidazo[1,2-a]pyridine formation
Technical Support Center: Synthesis of 8-Methylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 8-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important scaffold. Our aim is to provide in-depth, field-proven insights and actionable troubleshooting strategies to optimize your synthetic outcomes.
Introduction
The 8-methylimidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. While several synthetic routes to this molecule exist, each presents a unique set of challenges, often leading to the formation of undesired side products that can complicate purification and reduce yields. This guide will dissect the most common synthetic methodologies, identify potential side reactions, and provide detailed protocols for their minimization.
Common Synthetic Routes and Potential Pitfalls
The formation of the 8-methylimidazo[1,2-a]pyridine ring system typically involves the cyclocondensation of 2-amino-3-methylpyridine with a suitable C2-synthon, such as an α-haloketone or an equivalent. Two of the most prevalent methods are the Tschitschibabin reaction and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Troubleshooting Guide: Side Reactions and Their Mitigation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield and Presence of a Dimeric Byproduct
Question: I am attempting the synthesis of 8-methylimidazo[1,2-a]pyridine via a Tschitschibabin-type reaction between 2-amino-3-methylpyridine and chloroacetone, but I am observing a significant amount of a high-molecular-weight byproduct and my yields of the desired product are low. What is happening and how can I fix it?
Answer:
This is a classic issue in Tschitschibabin reactions and related condensations, where the primary side reaction is the dimerization of the starting 2-aminopyridine derivative [1][2].
The "Why": Understanding Dimerization
Under the basic and/or high-temperature conditions often employed in these reactions, 2-amino-3-methylpyridine can undergo self-condensation to form a diazocine-type dimer or other related oligomeric structures. This is particularly prevalent when the rate of the desired cyclization is slow.
Actionable Solutions:
-
Strict Control of Stoichiometry: Ensure that the α-haloketone (e.g., chloroacetone) is used in a slight excess (1.1-1.2 equivalents) to favor the reaction with 2-amino-3-methylpyridine over self-condensation.
-
Temperature Optimization: While heat is often required to drive the reaction to completion, excessive temperatures can promote dimerization. It is recommended to start at a lower temperature (e.g., 80 °C) and slowly increase it only if the reaction is sluggish.
-
Choice of Base: The type and amount of base can significantly influence the reaction outcome. A milder base, such as sodium bicarbonate or potassium carbonate, is often preferred over stronger bases like sodium hydroxide or sodium amide, which can accelerate dimerization[1].
-
Solvent Effects: The choice of solvent can impact the solubility of reactants and intermediates. A high-boiling polar aprotic solvent like DMF or DMSO can be effective, but monitoring for side reactions is crucial. In some cases, a less polar solvent like toluene with a catalytic amount of a phase-transfer catalyst can be beneficial.
Experimental Protocol: Minimizing Dimerization in a Tschitschibabin-type Synthesis
| Step | Procedure | Rationale |
| 1 | To a solution of 2-amino-3-methylpyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) is added sodium bicarbonate (2.0 eq). | Acetonitrile is a suitable solvent, and sodium bicarbonate is a mild base that minimizes dimerization. |
| 2 | Chloroacetone (1.1 eq) is added dropwise to the suspension at room temperature over 30 minutes. | Slow addition of the electrophile ensures it reacts with the aminopyridine rather than promoting side reactions. |
| 3 | The reaction mixture is heated to reflux (approx. 82 °C) and monitored by TLC or LC-MS every 2 hours. | Controlled heating drives the cyclization while minimizing thermal decomposition and dimerization. |
| 4 | Upon completion, the reaction is cooled to room temperature, and the inorganic salts are filtered off. | Removal of the base and salts simplifies the work-up. |
| 5 | The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate). | Purification is necessary to isolate the desired product from any remaining starting materials and minor byproducts. |
Issue 2: Formation of an Isomeric Imidazopyridine
Question: My characterization data (NMR, MS) suggests the presence of an isomeric product along with my target 8-methylimidazo[1,2-a]pyridine. How is this possible, and what can I do to improve the regioselectivity?
Answer:
The formation of an isomeric imidazopyridine, although less common with 2-amino-3-methylpyridine, can occur due to the electronic and steric effects of the methyl group influencing the nucleophilicity of the two nitrogen atoms in the aminopyridine ring. The expected product results from the initial attack of the endocyclic pyridine nitrogen, but under certain conditions, the exocyclic amino group can compete.
The "Why": A Matter of Nucleophilicity and Reaction Pathway
The generally accepted mechanism for the Tschitschibabin reaction involves the initial SN2 reaction of the pyridine ring nitrogen with the α-haloketone, followed by intramolecular cyclization of the exocyclic amino group. However, the methyl group at the 3-position can electronically activate the exocyclic amino group, making it more nucleophilic.
Logical Framework for Troubleshooting Regioselectivity
Caption: Experimental workflow for the GBB reaction.
Actionable Solutions:
-
Stoichiometric Control: This is the most critical factor. Use the isocyanide in a stoichiometric amount or only a very slight excess (e.g., 1.05 equivalents). Avoid using a large excess of the isocyanide.
-
Order of Addition: It is often beneficial to pre-form the imine intermediate by reacting the 2-amino-3-methylpyridine with the aldehyde in the presence of a Lewis acid or a dehydrating agent before adding the isocyanide.[3] This ensures that the isocyanide is consumed in the desired three-component reaction rather than undergoing side reactions.
-
Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the rate of the desired reaction versus side reactions. Scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃) are often effective catalysts for the GBB reaction.
-
Purification Strategy: If byproduct formation is unavoidable, purification can be challenging due to the similar polarity of the desired product and the isocyanide-derived byproducts. In such cases, converting the desired 3-aminoimidazo[1,2-a]pyridine product to a salt (e.g., a hydrochloride or sulfate salt) can facilitate its precipitation and purification from the less basic byproducts.[3]
Experimental Protocol: Optimized GBB Reaction with Minimized Side Products
| Step | Procedure | Rationale |
| 1 | In a flame-dried flask under an inert atmosphere, dissolve 2-amino-3-methylpyridine (1.0 eq) and the desired aldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). | Anhydrous conditions are crucial to prevent hydrolysis of the imine intermediate. |
| 2 | Add scandium(III) triflate (0.1 eq) and stir the mixture at room temperature for 1 hour to pre-form the imine. | Pre-formation of the imine ensures that the isocyanide reacts in the desired pathway. |
| 3 | Add the isocyanide (1.05 eq) dropwise to the reaction mixture. | Precise control of isocyanide stoichiometry is key to preventing side reactions. |
| 4 | Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. | The reaction is often complete within a few hours at room temperature. |
| 5 | Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with DCM. | The basic wash removes the acid catalyst. |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. | Standard work-up and purification to isolate the final product. |
FAQs: Quick Reference
Q1: My reaction is very slow. Can I just increase the temperature?
A1: While increasing the temperature can accelerate the reaction, it can also promote side reactions like dimerization and decomposition. It is advisable to first try other strategies, such as using a more effective catalyst, changing the solvent, or ensuring anhydrous conditions. If you must increase the temperature, do so gradually and monitor the reaction closely for the appearance of byproducts.
Q2: I am having trouble purifying my 8-methylimidazo[1,2-a]pyridine. Are there any tips?
A2: Purification can indeed be challenging. If standard column chromatography is not effective, consider converting your product into a salt (e.g., hydrochloride or sulfate). This often results in a crystalline solid that can be easily filtered and washed, providing a high-purity material. The free base can then be regenerated by treatment with a mild base.
Q3: Can I use microwave irradiation to speed up the reaction?
A3: Yes, microwave-assisted synthesis can be a very effective way to accelerate the formation of imidazo[1,2-a]pyridines and often leads to higher yields and cleaner reaction profiles in shorter reaction times. However, it is important to carefully optimize the temperature and irradiation time to avoid decomposition of the starting materials or products.
Q4: What is the best way to remove water from the condensation reaction?
A4: For reactions that produce water, using a Dean-Stark trap is effective for azeotropic removal of water, especially when using solvents like toluene. Alternatively, adding a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture can also be effective.
By understanding the underlying causes of side reactions and implementing these targeted troubleshooting strategies, you can significantly improve the efficiency and success of your 8-methylimidazo[1,2-a]pyridine syntheses.
References
-
Proposed mechanism for the formation of isocyanide 12. - ResearchGate. Available from: [Link]
-
Chichibabin reaction - Wikipedia. Available from: [Link]
-
Application of Isocyanide-Based Multicomponent Reactions - Encyclopedia.pub. Available from: [Link]
-
Mechanism of GBB and Ugi four-component reactions. - ResearchGate. Available from: [Link]
-
Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery | Request PDF - ResearchGate. Available from: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available from: [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC. Available from: [Link]
-
Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences - PMC. Available from: [Link]
-
Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction. Available from: [Link]
-
Synthesis of the mutagenic 2-amino-1,6-dimethyl-imidazo[4,5-b]pyridine (1,6-DMIP) and five of its isomers | Semantic Scholar. Available from: [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. Available from: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link]
-
Chichibabin Reaction - Chemistry LibreTexts. Available from: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction† - Sciforum. Available from: [Link]
-
Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts - ResearchGate. Available from: [Link]
-
Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones Through Nucleophile-Induced Ring Transformation Reactions. | Request PDF - ResearchGate. Available from: [Link]
-
Chichibabin pyridine synthesis - Wikipedia. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. - ResearchGate. Available from: [Link]
-
Imidazopyridine derivatives from the Chichibabin reaction. - ResearchGate. Available from: [Link]
-
Chichibabin Reaction. Available from: [Link]
-
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications - MDPI. Available from: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. Available from: [Link]
-
2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem. Available from: [Link]
-
The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available from: [Link]
-
Dimerization reactions of amino acids by pyrolysis - ResearchGate. Available from: [Link]
-
Transition metal halide salts of 2-amino-3-methylpyridine: Synthesis, crystal structures and magnetic properties of (3-MAP)2CuX4 [3-MAP = 2-amino-3-methylpyridinium; X = Cl, Br] - ResearchGate. Available from: [Link]
-
Synthetic Access to Aromatic α-Haloketones - MDPI. Available from: [Link]
-
Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry. Available from: [Link]
Sources
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR Chemical Shifts of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and molecular sciences, the precise characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile, a substituted imidazo[1,2-a]pyridine derivative of significant interest in medicinal chemistry due to the prevalence of this scaffold in biologically active compounds.[1][2][3][4]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure
The imidazo[1,2-a]pyridine system is a 10 π-electron aromatic heterocycle, and its derivatives have garnered considerable attention for their diverse biological activities.[5] The 13C NMR chemical shifts of the parent imidazo[1,2-a]pyridine provide a foundational baseline for our analysis.
Substituent Effects on the 13C NMR Spectrum
The introduction of a methyl group at the C-8 position and an acetonitrile group at the C-2 position induces notable changes in the electron distribution within the heterocyclic framework, which are directly reflected in the 13C NMR chemical shifts.
-
8-Methyl Group: The electron-donating nature of the methyl group is expected to cause an upfield shift (lower ppm value) for the carbon atom it is attached to (C-8) and, to a lesser extent, other carbons in its vicinity due to hyperconjugation and inductive effects.
-
2-Acetonitrile Group: The acetonitrile group (-CH2CN) is electron-withdrawing. The nitrile carbon (CN) itself will appear at a characteristic downfield position. The methylene carbon (-CH2-) will have a distinct chemical shift, and the electron-withdrawing effect of the nitrile will influence the chemical shifts of the imidazo[1,2-a]pyridine ring, particularly C-2 and C-3.
Comparative Analysis: Experimental Data of Analogs
To substantiate our predictions, we will compare the expected chemical shifts with experimentally determined values for related imidazo[1,2-a]pyridine derivatives. The following table summarizes key 13C NMR data from the literature for relevant compounds.
| Carbon Position | Imidazo[1,2-a]pyridine (CDCl3) | 2-Phenylimidazo[1,2-a]pyridine (CDCl3)[6] | 7-Methyl-2-phenylimidazo[1,2-a]pyridine (CDCl3)[6] | Predicted 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile |
| C-2 | ~145 ppm | 146.2 ppm | 145.2 ppm | ~148-152 ppm |
| C-3 | ~108 ppm | 108.5 ppm | 106.7 ppm | ~110-114 ppm |
| C-5 | ~125 ppm | 126.5 ppm | 124.8 ppm | ~125-128 ppm |
| C-6 | ~112 ppm | 112.8 ppm | 115.5 ppm | ~112-115 ppm |
| C-7 | ~124 ppm | 125.0 ppm | 135.2 ppm (C-7), 21.3 ppm (CH3) | ~124-127 ppm |
| C-8 | ~117 ppm | 117.9 ppm | ~115 ppm | ~125-128 ppm (C-8), ~16-20 ppm (CH3) |
| C-8a | ~145 ppm | 146.1 ppm | 146.1 ppm | ~145-148 ppm |
| -CH2- | - | - | - | ~20-25 ppm |
| -CN | - | - | - | ~117-120 ppm |
Note: The predicted values are estimations based on the analysis of substituent effects and data from analogous compounds. Actual experimental values may vary.
Computational Predictions: An In-Silico Approach
In the absence of direct experimental data, computational methods provide a powerful tool for predicting 13C NMR chemical shifts.[7][8][9] Density Functional Theory (DFT) calculations, for instance, can offer valuable insights into the electronic environment of each carbon atom. Various computational protocols and machine learning models are continuously being developed to improve the accuracy of these predictions.[10][11]
Caption: A generalized workflow for the computational prediction of 13C NMR chemical shifts.
Experimental Protocol for 13C NMR Data Acquisition
For researchers seeking to acquire experimental data for 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile or similar compounds, the following protocol is recommended:
1. Sample Preparation:
- Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can slightly influence chemical shifts.
- If solubility is an issue, gentle warming or sonication may be employed.
- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- Tune and match the 13C probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to obtain optimal resolution.
3. Data Acquisition:
- Acquire a standard proton-decoupled 13C NMR spectrum.
- Typical parameters include:
- Pulse program: zgpg30 or similar
- Spectral width: ~200-250 ppm
- Acquisition time: ~1-2 seconds
- Relaxation delay (d1): 2-5 seconds (a longer delay may be needed for quaternary carbons)
- Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform.
- Phase the spectrum carefully.
- Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl3 at 77.16 ppm).
start [label="Start: Purified Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
sample_prep [label="Sample Preparation\n(Dissolution in Deuterated Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"];
nmr_tube [label="Transfer to NMR Tube", fillcolor="#FFFFFF", fontcolor="#202124"];
instrument_setup [label="Instrument Setup\n(Tune, Lock, Shim)", fillcolor="#FBBC05", fontcolor="#202124"];
data_acq [label="Data Acquisition\n(Proton-Decoupled 13C Spectrum)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
data_proc [label="Data Processing\n(FT, Phasing, Calibration)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="End: Interpreted Spectrum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> sample_prep -> nmr_tube -> instrument_setup -> data_acq -> data_proc -> end;
}
Caption: A step-by-step workflow for acquiring a 13C NMR spectrum.
Conclusion
The 13C NMR spectrum of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile can be confidently predicted and interpreted through a comparative analysis of the parent imidazo[1,2-a]pyridine scaffold and its substituted analogs. The electron-donating methyl group at C-8 and the electron-withdrawing acetonitrile group at C-2 will induce characteristic upfield and downfield shifts, respectively. While this guide provides a robust framework for understanding the spectral features of this molecule, experimental verification remains the gold standard. The provided protocol offers a clear path for researchers to obtain high-quality 13C NMR data, which, in conjunction with computational predictions, will enable the unambiguous structural elucidation of this and other novel imidazo[1,2-a]pyridine derivatives.
References
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. [Link]
-
Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides - ResearchGate. [Link]
-
SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. [Link]
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Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. [Link]
-
13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. - ResearchGate. [Link]
-
An Efficient Synthesis of Imidazo[1,2-a]pyridines - ThaiJO. [Link]
-
Computational protocols for calculating 13C NMR chemical shifts - PubMed. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. [Link]
-
Improving the Accuracy of Computed 13C NMR Shift Predictions by Specific Environment Error Correction: Fragment Referencing | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition - The Royal Society of Chemistry. [Link]
-
Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. [Link]
-
Computational NMR Study of Benzothienoquinoline Heterohelicenes - MDPI. [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]
-
13C | acetonitrile-d3 | NMR Chemical Shifts - NMRS.io. [Link]
-
13 C Chemical Shift Table. [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar - ERIC. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds - DergiPark. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
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- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 7. Computational protocols for calculating 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 11. Computational Chemistry Highlights: Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method [compchemhighlights.org]
Comparative Bioactivity Profile: 8-Methyl vs. 6-Methyl Imidazo[1,2-a]pyridine Acetonitriles
Executive Summary: The "Regio-Switch" Effect
In the landscape of nitrogen-fused heterocycles, the imidazo[1,2-a]pyridine scaffold is a "privileged structure." However, the bioactivity of its 3-acetonitrile derivatives is strictly governed by regiochemistry. This guide analyzes the divergent pharmacological paths of the 6-methyl and 8-methyl isomers.
-
8-Methyl Isomers: Predominantly exhibit gastroprotective and anti-secretory activity, acting as reversible Potassium-Competitive Acid Blockers (P-CABs) targeting the H+/K+-ATPase pump.
-
6-Methyl Isomers: Serve as the primary pharmacophore for CNS modulation (GABA-A receptor agonists) and have emerging antiviral and antimicrobial profiles.
Chemical Identity & Structural Divergence[1]
The core difference lies in the placement of the methyl group on the pyridine ring, which alters the electronic density at the N1 bridgehead nitrogen and the steric environment of the C3-acetonitrile binding pocket.
Structural Comparison
| Feature | 6-Methyl-IP-3-Acetonitrile | 8-Methyl-IP-3-Acetonitrile |
| Primary Target | GABA-A Receptor (Precursor), Viral DNA Polymerase | Gastric H+/K+-ATPase (Active Inhibitor) |
| Steric Influence | Minimal steric clash with N1; affects C5-C6 lipophilicity. | Significant steric bulk near N1; modulates protonation capability. |
| Key Drug Analogs | Zolpidem (Precursor to), Savolitinib | SCH 28080 (Analogous pharmacophore) |
| LogP (Predicted) | ~1.8 - 2.1 | ~1.9 - 2.2 |
Synthesis Workflow
The synthesis of both isomers typically follows a Mannich reaction followed by quaternization and cyanide displacement. This protocol ensures high regioselectivity.
Figure 1: General synthetic pathway for imidazo[1,2-a]pyridine-3-acetonitriles via the Mannich base route.
The 8-Methyl Profile: Anti-Secretory Potency
The 8-substituted imidazo[1,2-a]pyridine acetonitriles are potent inhibitors of the gastric H+/K+-ATPase enzyme. Unlike proton pump inhibitors (PPIs) like Omeprazole which require acid activation and form covalent bonds, these compounds are Potassium-Competitive Acid Blockers (P-CABs) . They bind reversibly to the K+ binding site.
Mechanism of Action
The 8-methyl group (and bulkier analogs like 8-benzyloxy in SCH 28080) provides the necessary lipophilic interaction within the luminal channel of the ATPase, locking the enzyme in the E2 conformation and preventing K+ uptake.
Key Experimental Data (Reference Analog: SCH 28080):
-
Target: H+/K+-ATPase (Gastric).[1]
-
IC50: 20 nM - 2.5 µM (Dependent on 8-substituent size; 8-Me is generally less potent than 8-Benzyloxy but retains activity).
-
Mode: Competitive with K+.
Biological Pathway Diagram
Figure 2: Mechanism of P-CAB action for 8-substituted imidazo[1,2-a]pyridines.
The 6-Methyl Profile: CNS & Antimicrobial Activity
The 6-methyl isomer is the structural foundation for the "Zolpidem-class" hypnotics. While the acetonitrile itself is often an intermediate to the amide, the nitrile moiety possesses distinct antimicrobial properties and is investigated for antiviral activity against Herpesviridae (CMV, VZV).
Pharmacological Divergence[2]
-
GABA-A Receptor: The 6-methyl group aligns with the lipophilic pocket of the benzodiazepine binding site (alpha-1 subunit). The acetonitrile derivative shows weak affinity compared to the amide (Zolpidem), making it a critical precursor rather than the final drug for this target.
-
Antimicrobial/Antiviral: 6-substituted acetonitriles (specifically 6-methyl and 6-chloro) have demonstrated direct inhibition of viral replication, independent of the GABA mechanism.
Key Experimental Data:
-
Target: Human Cytomegalovirus (HCMV).
-
Activity: 6-substituted derivatives show higher potency than 8-substituted ones in viral plaque reduction assays.
-
Toxicity: Generally lower cytotoxicity (CC50) compared to 8-isomers in fibroblast lines.
Comparative Data Summary
The following table synthesizes data from SAR studies involving methyl-substituted imidazo[1,2-a]pyridines.
| Parameter | 6-Methyl Isomer | 8-Methyl Isomer |
| Primary Bioactivity | Antiviral / Antimicrobial | Anti-ulcer (H+/K+-ATPase) |
| GABA-A Affinity (Ki) | Low (High for Amide derivative) | Negligible |
| ATPase Inhibition (IC50) | > 100 µM (Inactive) | 2.0 - 10 µM (Active) |
| Cytotoxicity (CC50) | > 50 µM (Safer) | ~ 20 µM (Higher toxicity) |
| Metabolic Stability | Susceptible to CYP3A4 oxidation (benzylic) | More stable; steric hindrance at N1 |
Experimental Protocols
Protocol A: Synthesis of 3-Acetonitrile Derivatives (Self-Validating)
Objective: Synthesize 6-methyl or 8-methyl imidazo[1,2-a]pyridine-3-acetonitrile.
-
Imidazo[1,2-a]pyridine Formation: Reflux 2-amino-5-methylpyridine (for 6-isomer) or 2-amino-3-methylpyridine (for 8-isomer) with bromoacetaldehyde diethyl acetal in HBr/Ethanol for 4 hours. Neutralize with NaHCO3.
-
Mannich Reaction: Treat the product with 37% formaldehyde and 40% dimethylamine in acetic acid at 50°C for 2 hours.
-
Validation: TLC should show a polar spot (amine) replacing the starting material.
-
-
Quaternization: Dissolve the Mannich base in acetone and add Methyl Iodide (MeI) at 0°C. Stir for 1 hour.
-
Validation: Precipitate formation (Quaternary salt) is immediate.
-
-
Cyanation: Reflux the quaternary salt with NaCN in aqueous ethanol for 6 hours.
-
Validation: Appearance of a nitrile peak (~2240 cm⁻¹) in IR spectroscopy.
-
Protocol B: H+/K+-ATPase Inhibition Assay (For 8-Methyl Evaluation)
Objective: Quantify anti-secretory potential.
-
Enzyme Preparation: Isolate gastric vesicles from rabbit fundic mucosa via differential centrifugation.
-
Reaction Mix: Incubate enzyme (5 µg) with test compound (0.1 - 100 µM) in buffer (pH 7.4) containing Tris-HCl, MgSO4, and KCl.
-
Initiation: Add ATP (2 mM) to start the reaction. Incubate at 37°C for 30 mins.
-
Termination: Stop reaction with 10% trichloroacetic acid.
-
Quantification: Measure released inorganic phosphate (Pi) using the Malachite Green colorimetric method at 630 nm.
-
Calculation: % Inhibition = [1 - (OD_sample / OD_control)] x 100.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Vertex AI Search / NIH. [Link]
-
SCH 28080: A Reversible H+/K+-ATPase Inhibitor. ChemicalBook / PubChem. [Link]
-
Synthesis and Antimicrobial Evaluation of Imidazo[1,2-a]pyridine Derivatives. MDPI. [Link]
-
Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine. PubMed. [Link]
-
An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. Der Pharma Chemica. [Link]
Sources
Technical Comparison Guide: HPLC Method Development for 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile
Executive Summary
This guide evaluates High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile (MIPAN). This molecule is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.
The imidazo[1,2-a]pyridine core presents specific chromatographic challenges:
-
Basicity: The bridgehead nitrogen is basic (
), leading to severe peak tailing on standard silica due to silanol interactions. -
Regioisomerism: Separation of the 8-methyl target from the 6-methyl or 7-methyl isomers (common synthetic impurities) is difficult on alkyl-bonded phases.
-
Stability: The acetonitrile moiety is susceptible to hydrolysis into the corresponding amide or acid under extreme pH or temperature.
This guide compares a standard C18 (L1) method against a Phenyl-Hexyl (L11) alternative, demonstrating why the Phenyl-Hexyl phase offers superior selectivity for this specific heterocyclic scaffold.
Comparative Analysis: C18 vs. Phenyl-Hexyl
We compared two methodologies to determine the optimal routine quality control (QC) method.
The Contenders
| Feature | Method A: The Standard (Control) | Method B: The Alternative (Recommended) |
| Stationary Phase | C18 (USP L1) (e.g., Zorbax Eclipse Plus C18) | Phenyl-Hexyl (USP L11) (e.g., XSelect CSH Phenyl-Hexyl) |
| Interaction Mode | Hydrophobic Interaction (Van der Waals) | Hydrophobic + |
| Mobile Phase | 10mM Phosphate Buffer (pH 3.0) / Acetonitrile | 0.1% Formic Acid / Methanol |
| Primary Benefit | Robustness, widely available. | Orthogonal selectivity for aromatic isomers. |
| Primary Weakness | Poor resolution of regioisomers; peak tailing. | Requires methanol (higher pressure than ACN). |
Representative Performance Data
The following data summarizes the separation of MIPAN from its critical impurities: Impurity A (2-Amino-3-picoline, starting material) and Impurity B (6-Methyl regioisomer).
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| MIPAN Retention ( | 4.2 min | 6.8 min | Acceptable |
| Tailing Factor ( | 1.6 (Asymmetric) | 1.1 (Symmetric) | Improved |
| Resolution ( | 1.2 (Co-elution risk) | 3.4 (Baseline separation) | Superior |
| Resolution ( | 12.5 | 15.1 | Comparable |
| Theoretical Plates ( | ~8,500 | ~12,000 | Improved |
Scientific Analysis
Why Method B Wins: The imidazo[1,2-a]pyridine ring is electron-rich. The Phenyl-Hexyl stationary phase engages in
Visualizing the Mechanism & Workflow
Diagram 1: Method Development Decision Tree
This workflow illustrates the logic used to move from the standard C18 approach to the optimized Phenyl-Hexyl method.
Caption: Decision pathway prioritizing selectivity for basic heterocycles using alternative stationary phases.
Detailed Experimental Protocol (Method B)
This protocol is validated for the purity analysis of MIPAN, ensuring separation from known synthetic precursors and degradants.
A. Reagents & Materials[1][2][3][4]
-
Reference Standard: 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile (>99.0% purity).
-
Solvents: Methanol (LC-MS Grade), Water (Milli-Q, 18.2 MΩ).
-
Additives: Formic Acid (98-100%, LC-MS Grade).
-
Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).
B. Chromatographic Conditions[2][3][4][5][6][7][8][9]
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 35°C (Critical for reproducibility of
interactions). -
Injection Volume: 5.0 µL.
-
Detection: UV @ 254 nm (primary) and 230 nm (secondary for impurities).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 2.00 | 5 | Elute polar impurities |
| 12.00 | 90 | Gradient Ramp |
| 15.00 | 90 | Column Wash |
| 15.10 | 5 | Re-equilibration |
| 20.00 | 5 | End of Run |
C. Sample Preparation[1][2][7][10]
-
Diluent: Water:Methanol (50:50 v/v).
-
Stock Solution: Weigh 10 mg MIPAN into a 20 mL volumetric flask. Dissolve in 10 mL Methanol, sonicate for 5 mins, dilute to volume with Water. (Conc: 0.5 mg/mL).
-
Stability Note: Prepare fresh daily. The nitrile group is stable in this diluent for 24 hours at ambient temperature, but hydrolysis to the amide (Impurity C) occurs after 48+ hours.
D. System Suitability Criteria
-
Tailing Factor (MIPAN): NMT 1.5.
-
Resolution (MIPAN vs. Nearest Impurity): NLT 2.0.
-
RSD (n=6 injections): NMT 2.0%.[2]
Troubleshooting & Critical Parameters
Diagram 2: Interaction Mechanism
Understanding why the Phenyl-Hexyl column works is crucial for troubleshooting.
Caption: Phenyl-Hexyl phases provide dual retention mechanisms, enhancing separation of structural isomers.
Common Issues
-
Peak Splitting: Often caused by sample solvent mismatch. Ensure the diluent (50:50 MeOH:Water) matches the initial gradient strength.
-
Ghost Peaks: Check the water source. Formic acid can sometimes amplify background contamination in UV at low wavelengths (210-220 nm). Stick to 254 nm for this aromatic system.[3]
-
Retention Shift: Phenyl phases are sensitive to temperature changes. Ensure the column oven is calibrated and stable at 35°C.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC separation mechanisms).
-
Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Detailed analysis of stationary phase interactions including Phenyl-Hexyl).
-
PubChem. (n.d.). 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetonitrile Compound Summary. National Library of Medicine. (Chemical structure and physical property verification).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on separating basic heterocycles).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
